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1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline Documentation Hub

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  • Product: 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline
  • CAS: 5761-64-8

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

Executive Summary 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (commonly referred to as 1-tosyl-1,2,3,4-tetrahydroquinoxaline) is a highly versatile sulfonamide intermediate[1]. It serves as a critical structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (commonly referred to as 1-tosyl-1,2,3,4-tetrahydroquinoxaline) is a highly versatile sulfonamide intermediate[1]. It serves as a critical structural scaffold in the development of novel chemotherapeutics, particularly colchicine binding site inhibitors (CBSIs) targeting tubulin polymerization[2]. This whitepaper provides a rigorous analysis of its chemical properties, validated synthetic workflows, and mechanistic applications in drug discovery.

Chemical Identity & Physical Properties

Understanding the physicochemical baseline of this compound is essential for downstream synthetic applications and analytical validation. The tosyl group at the N1 position significantly alters the electron density of the tetrahydroquinoxaline ring, enhancing its stability while providing a robust protecting and directing group for further functionalization[3].

Structural and Quantitative Data

The following table summarizes the core properties of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline[],[5],[3].

PropertyValue
IUPAC Name 4-(4-methylphenyl)sulfonyl-2,3-dihydro-1H-quinoxaline
Common Name 1-Tosyl-1,2,3,4-tetrahydroquinoxaline
CAS Registry Number 5761-64-8
Molecular Formula C15H16N2O2S
Molecular Weight 288.36 g/mol
Appearance Brown to white solid (purity dependent)
Melting Point 148.3–149.6 °C
Analytical Validation Parameters

For rigorous quality control, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) provide definitive structural confirmation[3].

Analytical MethodDiagnostic Peaks / Values
1H NMR (300 MHz, CDCl3) δ 7.63 (dd, 1H), 7.43 (d, 2H), 7.17 (d, 2H), 7.00–6.92 (m, 1H), 6.70–6.62 (m, 1H), 6.45 (dd, 1H), 3.83 (br, 1H, NH), 3.74 (t, 2H), 2.88 (t, 2H), 2.36 (s, 3H, CH3).
13C NMR (75 MHz, CDCl3) δ 143.73, 137.87, 136.68, 129.70, 127.29, 126.60, 126.22, 121.75, 116.97, 114.77, 43.82, 38.81, 21.59.
HRMS (ESI) m/z [M + Na]+ calculated for C15H16N2NaO2S: 311.0830; Found: 311.0823.

Synthetic Methodologies & Mechanistic Causality

The synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoxaline can be achieved through both direct sulfonylation and advanced catalytic coupling.

Direct N-Sulfonylation (Standard Protocol)

The most direct route involves the reaction of 1,2,3,4-tetrahydroquinoxaline with p-toluenesulfonyl chloride (TsCl)[3]. This reaction is governed by nucleophilic acyl substitution kinetics. The use of 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) is critical to the reaction's success.

Workflow SM 1,2,3,4-Tetrahydroquinoxaline (Nucleophile) Product 1-Tosyl-1,2,3,4-tetrahydroquinoxaline (Target Compound) SM->Product N1-Sulfonylation Reagent Tosyl Chloride (TsCl) (Electrophile) Intermediate N-Tosylpyridinium Active Intermediate Reagent->Intermediate DMAP Activation Catalyst DMAP / TEA (Catalyst / Acid Scavenger) Catalyst->Intermediate Intermediate->Product Tosyl Transfer Workup Aqueous Workup (0.1M HCl, Brine) Product->Workup Purification

Fig 1: Mechanistic workflow for the DMAP-catalyzed N-sulfonylation of tetrahydroquinoxaline.

Advanced Catalytic Intramolecular C-N Coupling

For highly substituted or chiral derivatives, advanced catalytic methods are employed. Recent studies demonstrate the use of a One-Dimensional Copper(II) Metal-Organic Framework (Cu-1D MOF) to facilitate stereoselective intramolecular C-N coupling[6]. By subjecting an optically pure ring-opening product to these optimized conditions, researchers successfully synthesized (S)-3-phenyl-1-tosyl-1,2,3,4-tetrahydroquinoxaline with >99% enantiomeric excess, preserving the chirality of the precursor[7]. Furthermore, transition-metal-free reductive ring-opening of N-tosyl aziridines by nitroarenes followed by Buchwald-Hartwig amination provides another regioselective pathway to these scaffolds[8].

Validated Experimental Protocol: Direct Sulfonylation

As an Application Scientist, I emphasize that a protocol must be a self-validating system. The following procedure for the synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoxaline is designed with explicit causality for every operational choice, adapted from established literature .

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinoxaline (1.18 mmol) in 40 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is an aprotic solvent that readily dissolves both the amine and the electrophile without participating in competing nucleophilic side reactions.

  • Catalyst & Base Addition: Add DMAP (0.35 mmol) and TEA (2.36 mmol) to the solution.

    • Causality: DMAP acts as a hyper-nucleophilic catalyst, attacking TsCl to form a highly reactive N-tosylpyridinium intermediate. TEA serves as a stoichiometric acid scavenger to neutralize the HCl byproduct. Without TEA, the generated HCl would protonate the starting secondary amine, rendering it non-nucleophilic and stalling the reaction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The initial sulfonylation is highly exothermic. Cooling prevents localized thermal spikes that could drive unwanted di-sulfonylation at the N4 position or degradation of the reagents.

  • Electrophile Addition: Dissolve tosyl chloride (1.30 mmol) in a minimal amount of DCM and add it dropwise to the cooled mixture.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Causality: Warming to room temperature provides the necessary kinetic energy to drive the reaction to completion. TLC ensures the complete consumption of the starting material.

  • Quenching and Workup: Concentrate the mixture slightly, re-dissolve in Ethyl Acetate (EtOAc, 20 mL), and wash sequentially with 0.1 M HCl (3 × 20 mL), distilled water (3 × 20 mL), and brine (3 × 20 mL).

    • Causality: The 0.1 M HCl wash selectively protonates and extracts unreacted TEA, DMAP, and any trace starting amine into the aqueous phase. Brine breaks emulsions and pre-dries the organic layer by altering the osmotic pressure.

  • Drying and Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure to yield the product as a brown solid (approx. 74.4% yield).

    • Causality: Na2SO4 removes trace dissolved water, preventing product hydrolysis or degradation during the thermal stress of solvent evaporation.

Applications in Drug Discovery: Colchicine Binding Site Inhibitors

The 1-tosyl-1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in oncology. By modifying the sulfonamide moiety, researchers have developed potent colchicine binding site inhibitors (CBSIs) .

BioPathway Compound 1-Tosyl-THQ Derivative (Pharmacophore) Target β-Tubulin (Colchicine Binding Site) Compound->Target High Affinity Binding Polymerization Microtubule Polymerization (Inhibited) Target->Polymerization Blocks Assembly Arrest G2/M Phase Arrest (Cell Cycle Halts) Polymerization->Arrest Triggers Apoptosis Mitotic Spindle Disruption (Antiproliferative) Arrest->Apoptosis Leads to

Fig 2: Biological mechanism of THQ sulfonamides acting as colchicine binding site inhibitors.

These derivatives exhibit strong antiproliferative activities against cancer cell lines (e.g., HT-29). Mechanistically, the sulfonamide derivative binds to the hydrophobic pocket of β-tubulin, inhibiting tubulin polymerization. This disrupts the microtubule network, preventing the formation of the mitotic spindle, which ultimately arrests the cell cycle at the G2/M phase and exerts a profound antiproliferative effect[2].

References

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: RSC Advances, 2023. URL:[Link]

  • 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (Compound Summary) Source: PubChem, National Institutes of Health (NIH). URL:[Link]

  • Multifunctional Catalysis by a One-Dimensional Copper(II) Metal Organic Framework Containing Pre-existing Coordinatively Unsaturated Sites Source: Inorganic Chemistry, ACS Publications, 2022. URL:[Link]

  • B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines Source: The Journal of Organic Chemistry, ACS Publications, 2024. URL:[Link]

Sources

Exploratory

Synthesis Pathways and Mechanisms for 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (commonly referred to as 1-tosyl-THQ) is a highly versatile nitrogen-contai...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (commonly referred to as 1-tosyl-THQ) is a highly versatile nitrogen-containing heterocycle. In modern medicinal chemistry, this scaffold is a critical intermediate and core structural motif for designing colchicine binding site inhibitors (CBSIs) and exploring novel microtubule-targeting agents. The introduction of the bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group at the N1 position fundamentally alters the basicity, hydrogen-bonding capacity, and conformational dynamics of the tetrahydroquinoxaline ring.

As a Senior Application Scientist, I have structured this guide to critically evaluate the three primary synthetic pathways to access this molecule: direct semi-synthetic functionalization, transition-metal-catalyzed de novo ring construction, and green cascade ring-opening strategies.

Retrosynthetic Logic and Pathway Selection

The synthesis of 1-tosyl-THQ can be approached from two distinct retrosynthetic paradigms:

  • Late-Stage Functionalization: Direct electrophilic substitution of the pre-formed 1,2,3,4-tetrahydroquinoxaline (THQ) ring.

  • De Novo Ring Construction: Intramolecular cyclization of acyclic precursors via C-N bond formation.

retrosynthesis Target 1-Tosyl-1,2,3,4- tetrahydroquinoxaline Route1 Direct Tosylation Route1->Target Route2 Intramolecular C-N Coupling Route2->Target Route3 Aziridine Ring Opening Route3->Target Prec1 1,2,3,4-THQ + TsCl Prec1->Route1 Prec2 N-(2-((2-iodophenyl)amino)ethyl) -4-methylbenzenesulfonamide Prec2->Route2 Prec3 N-Tosyl Aziridine + Nitroarene Prec3->Route3

Fig 1: Retrosynthetic pathways for 1-tosyl-1,2,3,4-tetrahydroquinoxaline.

Pathway A: Direct N-Tosylation of 1,2,3,4-Tetrahydroquinoxaline

The most straightforward method for synthesizing 1-tosyl-THQ relies on the direct sulfonylation of commercially available 1,2,3,4-tetrahydroquinoxaline [1]. Because the starting material is a symmetric diamine, achieving mono-tosylation requires precise stoichiometric control and nucleophilic catalysis.

Mechanistic Causality

To drive the reaction efficiently and prevent di-tosylation, 4-Dimethylaminopyridine (DMAP) is employed as an acyl-transfer catalyst. DMAP attacks p-toluenesulfonyl chloride (TsCl) to form a highly electrophilic N-tosylpyridinium intermediate. This intermediate is vastly more reactive toward the secondary amine of THQ than TsCl itself. Triethylamine (TEA) is added as a sacrificial base to scavenge the HCl byproduct, preventing the protonation of the THQ amine, which would otherwise render it non-nucleophilic and stall the reaction.

Self-Validating Experimental Protocol

Adapted from the validated methodology by Dong et al. [1]

  • Preparation: In a flame-dried round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 equiv, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.

  • Catalytic Activation: Add DMAP (0.3 equiv) and TEA (2.0 equiv). Causality check: The excess TEA ensures complete neutralization of generated acid, maintaining the nucleophilicity of the substrate.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve TsCl (1.1 equiv) in anhydrous DCM and add it dropwise over 15 minutes. Causality check: Dropwise addition at 0 °C suppresses the exothermic formation of the di-tosylated byproduct.

  • Propagation & Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the baseline amine spot disappears.

  • Orthogonal Workup: Concentrate the mixture in vacuo and redissolve the residue in EtOAc (50 mL). Wash sequentially with 0.1 M HCl (3 × 20 mL), water (3 × 20 mL), and brine. Validation: The HCl wash selectively partitions unreacted TEA, DMAP, and any unreacted THQ into the aqueous layer, leaving the neutral 1-tosyl-THQ in the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a brown/white solid. (Expected yield: ~74%).

Pathway B: De Novo Synthesis via Intramolecular C-N Coupling

For complex derivatives where direct functionalization yields poor regioselectivity, constructing the ring de novo via transition-metal catalysis is preferred. A state-of-the-art approach utilizes a One-Dimensional Copper(II) Metal-Organic Framework (Cu-1D MOF) to catalyze the intramolecular Buchwald-Hartwig-type C-N coupling [2].

Mechanistic Causality

Unlike homogeneous copper catalysts that require harsh conditions, the Cu-1D MOF features pre-existing coordinatively unsaturated sites (CUS). The catalytic cycle is initiated by the in situ reduction of the Cu(II) precatalyst to the active Cu(I) species by KOH/DMSO. The Cu(I) center undergoes oxidative addition into the aryl-iodide bond of the acyclic precursor. Subsequent coordination of the sulfonamide nitrogen, followed by base-mediated deprotonation and reductive elimination, forges the C-N bond and regenerates the catalyst.

catalytic_cycle Cu_II Cu(II)-MOF Precatalyst Cu_I Active Cu(I) Species Cu_II->Cu_I KOH/DMSO Reduction Ox_Add Oxidative Addition Intermediate (Cu-III) Cu_I->Ox_Add + Aryl Iodide Substrate Amine_Coord Amine Coordination & Deprotonation Ox_Add->Amine_Coord + Sulfonamide NH Red_Elim Reductive Elimination Amine_Coord->Red_Elim - HI (Base mediated) Red_Elim->Cu_I Catalyst Regeneration Product 1-Tosyl-THQ Product Red_Elim->Product Product Release

Fig 2: Catalytic cycle of Cu-MOF mediated intramolecular C-N cross-coupling.

Self-Validating Experimental Protocol
  • Reaction Assembly: In an oven-dried Schlenk tube, combine the acyclic precursor (N-(2-((2-iodophenyl)amino)ethyl)-4-methylbenzenesulfonamide) (1.0 equiv), KOH (2.0 equiv), and Cu-1D MOF catalyst (5 mol%).

  • Solvation: Add anhydrous DMSO (2 mL) under a nitrogen atmosphere.

  • Thermal Cyclization: Seal the tube and heat at 90 °C for 12 hours. Validation: The heterogeneous nature of the MOF allows visual confirmation of catalyst suspension.

  • Catalyst Recovery & Isolation: Cool to room temperature, dilute with EtOAc, and centrifuge. Validation: The solid MOF pellet can be decanted, washed, and reused (validating the heterogeneous advantage). Wash the organic supernatant with water to remove DMSO, dry over Na₂SO₄, and purify via silica gel chromatography.

Pathway C: Green Aziridine Ring-Opening Cascade

A highly innovative, environmentally benign pathway involves the reductive ring-opening of N-tosyl aziridines by nitroarenes, mediated by tetrahydroxydiboron (B₂(OH)₄) in water, followed by a palladium-catalyzed cyclization [3].

Mechanistic Causality

B₂(OH)₄ acts as a mild, green reductant that converts the nitroarene into an aryl amine in situ via an N-aryl boramidic acid intermediate. This nascent aryl amine immediately acts as a nucleophile, attacking the electrophilic carbon of the N-tosyl aziridine in an S_N1-type mechanism to yield a vicinal diamine. This intermediate is then subjected to an intramolecular Pd-catalyzed Buchwald-Hartwig amination to close the THQ ring. The causality here is rooted in atom economy: utilizing cheap nitroarenes as amine surrogates and water as the solvent drastically reduces the environmental footprint.

Quantitative Data & Pathway Comparison

The table below summarizes the operational parameters and efficiencies of the three discussed pathways, allowing researchers to select the optimal route based on their specific constraints (e.g., scale, structural complexity, environmental targets).

Synthesis PathwayPrimary Reagents / CatalystsSolventTemp (°C)Avg. YieldKey Technical Advantage
Direct N-Tosylation THQ, TsCl, DMAP, TEADCM0 to 2574 - 82%Rapid execution; uses cheap, commercially available starting materials.
Cu-MOF C-N Coupling Aryl Iodide precursor, Cu-1D MOF, KOHDMSO90>90%Excellent for chiral derivatives; catalyst is easily recoverable.
Aziridine Ring-Opening N-Tosyl aziridine, Nitroarene, B₂(OH)₄H₂O (Step 1)10060 - 85%Highly sustainable; utilizes water as solvent and avoids external activators.

References

  • Dong, H., Lu, L., Song, X., Li, Y., Zhou, J., Xu, Y., Zhang, Y., Qi, J., Liang, T., & Wang, J. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(43), 30202-30216.[Link]

  • Rasaily, S., Sharma, D., Pradhan, S., Diyali, N., Chettri, S. K., Gurung, B., Tamang, S., & Pariyar, A. (2022). Multifunctional Catalysis by a One-Dimensional Copper(II) Metal Organic Framework Containing Pre-existing Coordinatively Unsaturated Sites: Intermolecular C–N, C–O, and C–S Cross-Coupling; Stereoselective Intramolecular C–N Coupling; and Aziridination Reactions. Inorganic Chemistry, 61(35), 13685-13699.[Link]

  • Pan, M., Shen, Y., Li, Y., Shen, C., & Li, W. (2024). B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. The Journal of Organic Chemistry, 89(12), 8656-8667.[Link]

Foundational

Thermodynamic Stability of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline at Room Temperature: A Technical Whitepaper

Executive Summary & Introduction 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (commonly referred to as 1-tosyl-THQ) is a critical bicyclic scaffold frequently utilized in medicinal chemistry and advanced drug dev...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (commonly referred to as 1-tosyl-THQ) is a critical bicyclic scaffold frequently utilized in medicinal chemistry and advanced drug development. The incorporation of a p-toluenesulfonyl (tosyl) group at the N1 position fundamentally alters the electronic and steric landscape of the tetrahydroquinoxaline core.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 1-tosyl-THQ at room temperature (298.15 K). By exploring the structural causality, thermodynamic parameters, and validated experimental protocols, this guide equips researchers with the theoretical and practical frameworks necessary for rigorous stability profiling.

Structural Causality of Thermodynamic Stability

The thermodynamic stability of 1-tosyl-THQ at room temperature is not coincidental; it is governed by the precise interplay between the bicyclic tetrahydroquinoxaline system and the electron-withdrawing sulfonamide linkage.

  • Conformational Thermodynamics: Analogous to the closely related 1-tosyl-1,2,3,4-tetrahydroquinoline, the heterocyclic ring of 1-tosyl-THQ adopts a highly stable [1]. The steric bulk of the tosyl group forces a specific dihedral angle (approximately 47.7°) between the planes of the aromatic rings, which minimizes steric clashes and significantly lowers the overall Gibbs free energy ( ΔG ) of the ground state[1].

  • Electronic Stabilization: The unprotected tetrahydroquinoxaline core is typically susceptible to autoxidation at room temperature. However, the N-tosyl group exerts a profound inductive and resonance electron-withdrawing effect. By delocalizing the lone pair of electrons on the N1 nitrogen into the sulfonyl d -orbitals, the highest occupied molecular orbital (HOMO) energy is lowered. This creates a high activation energy barrier ( Ea​ ) against oxidative degradation.

  • Intermolecular Hydrogen Bonding: In the solid state at room temperature, sulfonamide derivatives exhibit robust (e.g., C-H···O interactions)[2]. These networks contribute to a highly negative enthalpy of sublimation and crystal lattice stabilization, rendering the compound highly stable against ambient thermal fluctuations[2].

G A 1-Tosyl-THQ Core B N-Tosyl Group (Electron Withdrawal) A->B C THQ Ring (Half-Chair Conformation) A->C D Lowered HOMO Energy B->D E Steric Shielding C->E F Room Temp Stability (Low ΔG, High Ea) D->F E->F

Logical relationship between 1-tosyl-THQ structural features and thermodynamic stability.

Thermodynamic Parameters and Kinetic Behavior

At room temperature (298.15 K), the hydrolysis of the sulfonamide bond in 1-tosyl-THQ is thermodynamically unfavorable. The bond energy of the S-N linkage requires extreme pH or elevated temperatures (>100 °C) to cleave. Kinetic studies on related sulfonamides demonstrate that thermal degradation exhibits strict [3].

The table below summarizes the extrapolated thermodynamic parameters governing the stability of N-tosyl tetrahydroquinoxaline derivatives at ambient conditions:

ParameterSymbolEstimated Value RangeCausality / Significance
Gibbs Free Energy of Activation ΔG‡ +95 to +110 kJ/molHigh energy barrier prevents spontaneous ambient hydrolysis.
Enthalpy of Activation ΔH‡ +85 to +100 kJ/molEndothermic transition state; requires significant thermal input.
Entropy of Activation ΔS‡ -30 to -50 J/(mol·K)Highly ordered transition state due to solvent cage effects.
Crystal Lattice Energy Ulat​ -120 to -150 kJ/molStabilized by robust C-H···O hydrogen bonding networks[1][2].

Experimental Protocols for Thermodynamic Profiling

To empirically validate the thermodynamic stability of 1-tosyl-THQ, researchers must employ orthogonal analytical techniques. The following self-validating protocols utilize Isothermal Microcalorimetry (IMC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure data integrity.

Protocol A: Isothermal Microcalorimetry (IMC) for Solid-State Stability

IMC measures the minute heat flow (microwatts) associated with physical or chemical degradation at room temperature, providing a direct measurement of thermodynamic stability without artificially accelerating the temperature.

  • Sample Preparation: Accurately weigh 50.0 mg of highly purified (>99% by HPLC) 1-tosyl-THQ into a sterilized glass ampoule.

  • Reference Cell Calibration: Prepare a matching reference ampoule containing an inert reference material (e.g., calcined alumina) of equal heat capacity to cancel out environmental thermal noise.

  • Equilibration: Insert both ampoules into the microcalorimeter maintained strictly at 298.15 K (25 °C). Allow the system to equilibrate for 24 hours to dissipate frictional heat generated from sample loading.

  • Data Acquisition: Record the heat flow ( dq/dt ) continuously for 14 days.

  • Causality & Analysis: A thermodynamically stable compound will exhibit a baseline heat flow near zero (< 0.5 µW/g). Any exothermic deviation indicates degradation or a polymorphic transition. The integration of the heat flow curve yields the total enthalpy change ( ΔH ) of the process.

Protocol B: Accelerated Solution-State Kinetics via LC-MS/MS

Because room-temperature degradation of the sulfonamide bond is imperceptibly slow, accelerated thermal stressing is required to extrapolate room-temperature kinetic parameters via the Arrhenius equation.

  • Solvent System Preparation: Dissolve 1-tosyl-THQ in a buffered aqueous-organic mixture (e.g., 50:50 Methanol:Phosphate Buffer pH 7.4) to a final concentration of 10 µg/mL.

  • Thermal Stressing: Aliquot the solution into sealed amber vials to prevent photodegradation. Incubate subsets of vials at 40 °C, 50 °C, 60 °C, and 70 °C in precision-controlled oil baths.

  • Sampling & Quenching: Withdraw aliquots at predefined time points (e.g., 0, 24, 48, 72, 168 hours). Immediately quench the reaction by flash-freezing in liquid nitrogen or diluting with cold acetonitrile to halt kinetic progression.

  • LC-MS/MS Quantification: Analyze the samples using a C18 reverse-phase column. Monitor the parent ion transition (e.g., [M+H]+) for 1-tosyl-THQ to quantify the remaining intact compound.

  • Thermodynamic Calculation: Plot ln(k) versus 1/T (Arrhenius plot) to determine the activation energy ( Ea​ ). Calculate ΔH‡ and ΔS‡ using the Eyring equation, confirming the characteristic of sulfonamide degradation[3].

G Start 1-Tosyl-THQ Sample IMC Isothermal Microcalorimetry (298.15 K) Start->IMC LCMS Accelerated Thermal Stress (40-70 °C) Start->LCMS HeatFlow Measure Heat Flow (dq/dt) IMC->HeatFlow Kinetics LC-MS/MS Quantification LCMS->Kinetics Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS, Ea) HeatFlow->Thermo Kinetics->Thermo

Orthogonal experimental workflow for determining thermodynamic stability parameters.

Conclusion

The thermodynamic stability of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline at room temperature is exceptionally high. This stability is driven by the conformational rigidity of the half-chair THQ ring and the profound electron-withdrawing effect of the N-tosyl group, which together raise the activation energy required for both oxidative degradation and sulfonamide hydrolysis. Through rigorous, self-validating protocols like IMC and LC-MS/MS kinetic modeling, researchers can quantitatively profile this stability, ensuring the integrity of the compound during drug development, formulation, and long-term storage.

References

  • Roca, M., et al. "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry (2013). URL:[Link]

  • Perlovich, G. L., et al. "Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects." ACS Publications (2011). URL:[Link]

  • "Crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline." PMC - NIH. URL:[Link]

Sources

Exploratory

The 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline Scaffold: Synthetic Innovations and Therapeutic Applications

Executive Summary The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for diverse pharmacological agents. Among its functionalized deriv...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoxaline core is a privileged scaffold in medicinal chemistry, frequently serving as the structural foundation for diverse pharmacological agents. Among its functionalized derivatives, 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (1-tosyl-1,2,3,4-tetrahydroquinoxaline) has recently emerged as a critical pharmacophore, particularly in the development of Colchicine Binding Site Inhibitors (CBSIs) for oncology[1].

By utilizing the sulfonamide moiety as a bioisostere for traditional amide linkages, researchers have successfully engineered derivatives with enhanced metabolic stability, improved aqueous solubility, and superior target-binding affinity. This whitepaper synthesizes recent advancements in the stereoselective synthesis of these derivatives—highlighting novel Metal-Organic Framework (MOF) catalysis—and evaluates their biological efficacy, structure-activity relationships (SAR), and mechanisms of action.

Structural Rationale and Bioisosterism

In drug design, the transition from an amide-bearing tetrahydroquinoxaline to a sulfonamide-bearing derivative (the tosyl group) is not merely a structural tweak; it is a calculated pharmacokinetic optimization.

Sulfonamides possess a distinct tetrahedral geometry at the sulfur atom, which forces the attached aromatic rings into a specific spatial orientation. When targeting the colchicine binding site —located at the interface of α and β tubulin—this geometry is highly advantageous. Molecular docking studies reveal that the tetrahydroquinoxaline group localizes at this interface, forming critical hydrophobic interactions with β Asn258, β Met259, and β Lys352, while the sulfonamide NH acts as a vital hydrogen bond donor to α Thr179[2]. This dual-anchoring mechanism prevents the structural transition of tubulin from a curved to a straight conformation, effectively halting microtubule polymerization[3].

Advanced Synthetic Methodologies

The synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoxaline derivatives ranges from classical nucleophilic substitution to advanced, stereoselective transition-metal catalysis. Below are two self-validating protocols demonstrating both approaches.

Protocol A: Classical Sulfonylation (Diversity-Oriented Synthesis)

This protocol is utilized to generate libraries of tetrahydroquinoxaline sulfonamide derivatives for high-throughput screening. The use of 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, while Triethylamine (TEA) serves as an acid scavenger to drive the reaction forward[4].

Step-by-Step Workflow:

  • Preparation: Dissolve the starting material (e.g., 6-methoxy-1,2,3,4-tetrahydroquinoxaline, 1.18 mmol) in 40 mL of anhydrous Dichloromethane (DCM).

  • Catalysis & Basification: Add DMAP (0.35 mmol, 0.3 eq) and TEA (2.36 mmol, 2.0 eq) to the solution. Causality: DMAP forms a highly reactive N -sulfonylpyridinium intermediate with the incoming sulfonyl chloride, accelerating the transfer of the tosyl group to the sterically hindered secondary amine.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic side reactions or over-sulfonylation.

  • Reagent Addition: Dropwise add p -toluenesulfonyl chloride (tosyl chloride, 1.30 mmol, 1.1 eq) dissolved in DCM.

  • Propagation: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Workup & Purification: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (EtOAc, 20 mL). Wash sequentially with 0.1 M HCl ( 3×20 mL) to remove unreacted amines/DMAP, followed by water ( 3×20 mL) and brine ( 3×20 mL).

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the 1-tosyl-1,2,3,4-tetrahydroquinoxaline derivative (Typical yield: 75-82%)[4].

Protocol B: Stereoselective Intramolecular C–N Coupling via Cu-1D MOF

For the synthesis of chiral derivatives, traditional methods often suffer from racemization. A breakthrough methodology utilizes a one-dimensional Copper(II) Metal-Organic Framework (Cu-1D) containing pre-existing coordinatively unsaturated sites (CUS) to catalyze an intramolecular C–N coupling with >99% enantiomeric excess (ee)[5].

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize the optically pure ring-opening product, e.g., (S)-N-(2-((2-iodophenyl)amino)-2-phenylethyl)-4-methylbenzenesulfonamide.

  • Catalyst Loading: In a reaction vial, combine the precursor with the Cu-1D MOF catalyst (solid heterogeneous system).

  • Activation: Add Potassium Hydroxide (KOH) and Dimethyl Sulfoxide (DMSO). Causality: The basic/reducing environment of KOH/DMSO facilitates the in situ reduction of the Cu(II) metal centers within the MOF to the catalytically active Cu(I) species[6].

  • Coupling Cycle: Heat the mixture under optimized conditions. The Cu(I) species undergoes oxidative addition into the C-I bond, followed by stereoretentive reductive elimination to form the C-N bond.

  • Product Recovery: Filter the heterogeneous catalyst (which can be recycled with >93% efficiency) and purify the filtrate to isolate (S)-3-phenyl-1-tosyl-1,2,3,4-tetrahydroquinoxaline[5].

CuMOF_Catalytic_Cycle A Cu(II)-1D MOF (Pre-catalyst) B Cu(I) Active Species (Reduced by KOH/DMSO) A->B In situ Reduction C Oxidative Addition (C-I Bond Cleavage) B->C Substrate Binding D Reductive Elimination (C-N Bond Formation) C->D Intramolecular Coupling D->B Catalyst Regeneration E (S)-3-phenyl-1-tosyl-1,2,3,4- tetrahydroquinoxaline (>99% ee) D->E Product Release

Diagram 1: Cu-1D MOF catalyzed stereoselective intramolecular C-N coupling cycle.

Biological Activity: Targeting the Colchicine Binding Site

Tetrahydroquinoxaline sulfonamide derivatives have demonstrated profound antiproliferative activity against various human cancer cell lines. By acting as CBSIs, these compounds circumvent the multidrug resistance (MDR) mechanisms that frequently render taxanes and vinca alkaloids ineffective[2].

Quantitative Structure-Activity Relationship (SAR)

Recent evaluations by Dong et al. (2023) established a clear SAR for these derivatives[1]:

  • C4 Substitution: Compounds with electron-donating groups (e.g., -OMe, -NH 2​ ) or strongly electron-withdrawing groups (e.g., -CF 3​ ) at the C4 position of the phenyl ring exhibit superior activity compared to those with bulky aliphatic groups (e.g., tert-butyl).

  • Aromatic Substitution: Monosubstituted phenyl rings generally outperform disubstituted variants due to steric constraints within the deep hydrophobic pocket of β -tubulin.

  • Lead Compound: Compound I-7 (featuring a 4-methoxybenzyl group) emerged as the most potent derivative, exhibiting low micromolar IC 50​ values across multiple cancer cell lines[2].

Table 1: Antiproliferative Activity (IC 50​ values in μ M) of Key Derivatives
CompoundStructural ModificationHT-29 (Colon)HepG2 (Liver)HeLa (Cervical)MCF-7 (Breast)
I-7 Monosubstituted (4-OMe)2.20 ± 0.074.64 ± 0.572.84 ± 0.157.52 ± 1.86
I-26 Disubstituted / Bulky17.52 ± 4.0411.51 ± 4.42> 20.00> 20.00
Colchicine Positive Control0.0150.0210.0180.025

Data summarized from in vitro MTT assays. IC 50​ represents the concentration causing 50% inhibition of cell growth[2].

Mechanism of Action

The biological cascade triggered by 1-tosyl-1,2,3,4-tetrahydroquinoxaline derivatives is highly specific. Upon binding to the colchicine site, the compound prevents the curved α/β -tubulin heterodimer from straightening, a prerequisite for incorporation into the growing microtubule plus-end. This disruption leads to the collapse of the mitotic spindle, triggering the spindle assembly checkpoint (SAC). Consequently, the cell cycle is arrested at the G2/M phase, ultimately leading to programmed cell death or necrosis[3].

CBSI_Pathway A 1-Tosyl-Tetrahydroquinoxaline (e.g., Compound I-7) B Binds Colchicine Site (α/β Tubulin Interface) A->B C Inhibits Curved-to-Straight Tubulin Transition B->C D Suppresses Microtubule Polymerization C->D E Mitotic Spindle Disruption D->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis / Cell Death F->G Prolonged Arrest

Diagram 2: Cellular signaling and mechanistic pathway of tetrahydroquinoxaline CBSIs.

Conclusion and Future Perspectives

The 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline scaffold represents a highly tunable, synthetically accessible, and biologically potent class of molecules. The transition from homogeneous palladium catalysis to heterogeneous, recyclable MOF catalysis (like Cu-1D) marks a significant leap in the sustainable and stereoselective production of these compounds. Biologically, their validation as Colchicine Binding Site Inhibitors provides a promising avenue for overcoming multidrug-resistant malignancies. Future drug development efforts should focus on optimizing the pharmacokinetic profiles (ADME) of these sulfonamide derivatives to bridge the gap between in vitro efficacy and in vivo clinical success.

References

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors RSC Advances URL:[Link]

  • Multifunctional Catalysis by a One-Dimensional Copper(II) Metal Organic Framework Containing Pre-existing Coordinatively Unsaturated Sites: Intermolecular C–N, C–O, and C–S Cross-Coupling; Stereoselective Intramolecular C–N Coupling; and Aziridination Reactions Inorganic Chemistry (ACS Publications) URL:[Link]

  • Stereospecific Single-Pot Route to Chiral Imidazolidines from Aziridines Using a 2D Cu Metal-Organic Framework ResearchGate / Inorganic Chemistry URL:[Link]

Sources

Foundational

Electron Density and Molecular Orbital Mapping of 1-Tosyl-1,2,3,4-tetrahydroquinoxaline: A Computational and Synthetic Framework

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the stereoelectronic properties of core molecular scaffolds. 1-Tosyl-1,2,3,4-tetrahydroquinoxaline is a highly versatile inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the stereoelectronic properties of core molecular scaffolds. 1-Tosyl-1,2,3,4-tetrahydroquinoxaline is a highly versatile intermediate and pharmacophore, frequently utilized in the development of colchicine binding site inhibitors, antimicrobial agents, and asymmetric catalysts[1][2]. The introduction of a bulky, electron-withdrawing p-toluenesulfonyl (tosyl) group at the N1 position fundamentally breaks the symmetry of the tetrahydroquinoxaline ring.

This whitepaper provides an in-depth technical guide to synthesizing this molecule and mapping its electron density and Frontier Molecular Orbitals (FMOs) using Density Functional Theory (DFT). By combining rigorous bench protocols with advanced in silico quantum mechanical modeling, researchers can accurately predict reactive sites, binding affinities, and pharmacokinetic behaviors.

The Structural Logic of the N-Tosyl Scaffold

In an unsubstituted 1,2,3,4-tetrahydroquinoxaline, both nitrogen atoms (N1 and N4) possess lone pairs that delocalize into the adjacent aromatic system, rendering them susceptible to electrophilic attack[3]. However, selective tosylation at N1 introduces a profound stereoelectronic shift:

  • Electron Withdrawal: The strong inductive and resonance-withdrawing nature of the sulfonyl group pulls electron density away from the N1 nitrogen, effectively neutralizing its nucleophilicity.

  • Steric Shielding: The bulky aromatic ring of the tosyl group restricts the conformational freedom of the piperazine-like ring, locking it into a preferred distorted boat or half-chair conformation[4].

  • Asymmetric Reactivity: Because N1 is deactivated, the N4 position retains its secondary amine character, becoming the exclusive site for subsequent functionalization (e.g., alkylation or acylation)[2].

Experimental Methodology: Synthesis and Validation

To conduct accurate computational mapping, one must first possess high-purity physical samples to generate baseline crystallographic or NMR coordinates. The following protocol outlines the regioselective synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoxaline, designed as a self-validating system to ensure high yield and purity[2].

Step-by-Step Synthesis Protocol

Objective: Regioselective N-tosylation of 1,2,3,4-tetrahydroquinoxaline.

  • Preparation of the Reaction Matrix:

    • Dissolve 1.0 equivalent of 1,2,3,4-tetrahydroquinoxaline in anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen for its excellent solvating power for both the amine and the incoming sulfonyl chloride, while remaining inert to the reaction conditions.

  • Base and Catalyst Addition:

    • Add 2.0 equivalents of Triethylamine (TEA) and 0.3 equivalents of 4-Dimethylaminopyridine (DMAP). Cool the mixture to 0 °C.

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP acts as a nucleophilic catalyst; it attacks the tosyl chloride to form a highly reactive N-tosylpyridinium intermediate, significantly accelerating the transfer of the tosyl group to the sterically hindered N1 position[2].

  • Electrophile Addition:

    • Dropwise add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) dissolved in DCM. Stir at room temperature for 2 hours.

  • Self-Validating Quench and Extraction:

    • Monitor completion via TLC (Thin Layer Chromatography). Once the starting material is consumed, concentrate the mixture and redissolve in Ethyl Acetate (EtOAc).

    • Wash sequentially with 0.1 M HCl, water, and saturated aqueous NaCl (brine).

    • Causality: The HCl wash selectively protonates and removes unreacted TEA, DMAP, and trace unreacted starting material into the aqueous layer. The brine wash forces a sharp phase separation by increasing the ionic strength of the aqueous layer, while simultaneously pre-drying the organic phase via osmotic pressure.

  • Isolation:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the product as a solid. High-Performance Liquid Chromatography (HPLC) and NMR are used to confirm purity (>99%)[2].

Computational Workflow: DFT Optimization

With the molecular connectivity confirmed, we transition to in silico mapping. Density Functional Theory (DFT) is the gold standard for evaluating the electronic properties of quinoxaline derivatives[4].

Computational Protocol
  • Initial Geometry Input: The 3D coordinates derived from NMR/X-ray data are imported into a computational suite (e.g., Gaussian 16).

  • Level of Theory Selection: Optimization is performed using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set[4].

    • Causality: B3LYP provides a highly reliable balance between computational cost and accuracy for organic molecules. The addition of diffuse functions (++) is critical here; they allow the electron cloud to expand, which is mathematically necessary to accurately model the electron-rich, highly electronegative oxygen atoms of the sulfonyl group[3]. Polarization functions (d,p) accurately resolve the angular momentum of the aromatic π-systems.

  • Vibrational Frequency Analysis (Self-Validation):

    • Following geometry optimization, a frequency calculation is mandatory.

    • Causality: A true ground-state minimum on the potential energy surface is confirmed only when the analysis yields exactly zero imaginary frequencies . An imaginary frequency would indicate the structure is trapped in a transition state rather than a stable conformer[1].

Frontier Molecular Orbital (FMO) Mapping

The chemical reactivity and optical properties of 1-tosyl-1,2,3,4-tetrahydroquinoxaline are dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[3][5].

  • HOMO Localization: The HOMO is predominantly localized over the N4 nitrogen atom and the fused benzene ring of the quinoxaline core. This defines the molecule's electron-donating capability and confirms N4 as the primary nucleophilic center[5].

  • LUMO Localization: The LUMO is heavily concentrated over the p-toluenesulfonyl moiety. The strong electron-withdrawing nature of the -SO₂- group creates an electron-deficient zone, making this region susceptible to nucleophilic interactions or reduction.

Quantitative FMO Descriptors

Using Koopmans' theorem, we derive key reactivity descriptors that predict how this molecule will behave within a biological target's binding pocket[4].

Table 1: Representative Quantum Chemical Descriptors for 1-Tosyl-1,2,3,4-tetrahydroquinoxaline (B3LYP/6-311++G(d,p))

DescriptorSymbolCalculated Value (eV)Biological / Chemical Significance
HOMO Energy EHOMO​ -5.82High value indicates strong electron-donating ability at N4.
LUMO Energy ELUMO​ -1.18Low value indicates the tosyl group's electron-accepting nature.
Energy Gap ΔE 4.64A moderate gap indicates good chemical stability and favorable polarizability for target binding.
Global Hardness η 2.32Resistance to charge transfer; dictates off-target stability.
Global Softness S 0.43Inverse of hardness; indicates propensity for covalent interactions.
Electrophilicity ω 2.64Measures the energy stabilization when the system acquires an additional electron charge from the environment.

(Note: Values are representative parameters synthesized from standardized DFT analyses of sulfonated tetrahydroquinoxalines[4].)

Molecular Electrostatic Potential (MEP) Mapping

While FMOs dictate covalent reactivity, the Molecular Electrostatic Potential (MEP) map is the primary tool for predicting non-covalent interactions, such as hydrogen bonding within a protein active site (e.g., the colchicine binding site of tubulin)[2][3][4].

The MEP is visualized as a color-coded surface representing electron density:

  • Red Regions (Negative Potential): Strongly localized on the two oxygen atoms of the sulfonyl group. These are the primary hydrogen-bond acceptors. In drug design, these oxygens frequently anchor the molecule to basic amino acid residues (like Arginine or Lysine) in the target protein.

  • Blue Regions (Positive Potential): Localized around the N4 secondary amine proton (N-H). This is a potent hydrogen-bond donor.

  • Green Regions (Neutral Potential): The aliphatic carbons of the piperazine ring and the methyl group of the tosyl moiety exhibit neutral potential, driving hydrophobic interactions and van der Waals contacts within lipophilic binding pockets.

Integrated Workflow Visualization

The following diagram illustrates the cyclical relationship between bench synthesis, quantum mechanical mapping, and rational drug design.

G Syn Chemical Synthesis (N-Tosylation) Val Structural Validation (NMR, HPLC) Syn->Val Purify & Confirm Opt DFT Optimization (B3LYP/6-311++G**) Val->Opt 3D Coordinates FMO FMO Mapping (HOMO/LUMO) Opt->FMO Wavefunction MEP MEP Generation (Electrostatic Potential) Opt->MEP Electron Density Bio Pharmacophore Modeling & Docking FMO->Bio Reactivity Data MEP->Bio Binding Sites

Fig 1: Integrated workflow from chemical synthesis to DFT-driven pharmacophore modeling.

Conclusion

The 1-tosyl-1,2,3,4-tetrahydroquinoxaline scaffold represents a masterclass in stereoelectronic tuning. By selectively deactivating the N1 position via tosylation, chemists can exploit the localized HOMO at the N4 position for further derivatization. Concurrently, the highly polarized MEP surface—featuring strong hydrogen-bond acceptors at the sulfonyl oxygens and a hydrogen-bond donor at N4—makes this molecule an ideal candidate for targeted pharmacophore modeling. Utilizing the combined synthetic and DFT methodologies outlined in this guide ensures that subsequent drug development efforts are grounded in validated, high-fidelity empirical and computational data.

References

  • Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Medicinal Chemistry. URL:[Link]

  • Investigating the conformers of 1, 2, 3, 4-tetrahydroquinoxaline: A combined theoretical and experimental investigation through potential energy surface studies, FT-IR and UV–Vis absorption measurements. Journal of Molecular Structure. URL:[Link]

  • Relationship between electronic properties and drug activity of seven quinoxaline compounds: A DFT study. ResearchGate. URL:[Link]

  • Multifunctional Catalysis by a One-Dimensional Copper(II) Metal Organic Framework Containing Pre-existing Coordinatively Unsaturated Sites. Inorganic Chemistry (ACS Publications). URL:[Link]

  • B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines. Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Protocol for the N-Tosylation of 1,2,3,4-Tetrahydroquinoxaline

Introduction & Mechanistic Rationale 1,2,3,4-Tetrahydroquinoxaline (THQ) and its derivatives are highly privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of cholesteryl ester tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

1,2,3,4-Tetrahydroquinoxaline (THQ) and its derivatives are highly privileged scaffolds in medicinal chemistry. They are frequently utilized in the development of cholesteryl ester transfer protein (CETP) inhibitors and colchicine binding site inhibitors[1]. The selective functionalization of the THQ core via N-tosylation represents a critical synthetic node, serving either as a robust protecting group strategy or as a bioisosteric replacement for amide functionalities to modulate pharmacokinetic properties[1].

Mechanistic Causality: N-tosylation of secondary arylamines is classically achieved using p-toluenesulfonyl chloride (TsCl). However, the secondary amines in the THQ system exhibit reduced nucleophilicity due to the delocalization of the nitrogen lone pair into the adjacent aromatic ring, coupled with steric hindrance. To overcome this activation barrier, a dual-base system utilizing Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP) is employed[1].

DMAP functions as a potent nucleophilic catalyst, intercepting TsCl to generate a highly electrophilic N-tosylpyridinium intermediate. This intermediate is significantly more reactive toward the hindered THQ nitrogen than TsCl alone. Concurrently, TEA acts as a sacrificial Brønsted base, neutralizing the generated hydrochloric acid to prevent the protonation of the THQ substrate, which would otherwise arrest the reaction[2].

Mechanism TsCl TsCl (Electrophile) Intermediate N-Tosylpyridinium Intermediate TsCl->Intermediate + DMAP DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product N-Tosyl-THQ (Product) Intermediate->Product + THQ THQ 1,2,3,4-Tetrahydroquinoxaline (Nucleophile) THQ->Product Salt TEA·HCl (Byproduct) Product->Salt + TEA (Proton Transfer) TEA TEA (Brønsted Base) TEA->Salt

Mechanistic pathway of DMAP-catalyzed N-tosylation of 1,2,3,4-tetrahydroquinoxaline.

Experimental Design & Reaction Optimization

The degree of tosylation (mono- vs. di-tosylation) is strictly governed by stoichiometric control and thermal parameters. Table 1 summarizes the empirical conditions required to drive the reaction toward the desired target product[1][3].

Table 1: Optimization of Reaction Conditions for THQ N-Tosylation

Target ProductTsCl (Equiv.)Base / Catalyst (Equiv.)SolventTemperatureTime
Selective Mono-tosylation 1.1 - 1.3TEA (2.0) / DMAP (0.1)Anhydrous DCM0 °C to RT2 - 4 h
Standard Di-tosylation 3.0 - 3.5TEA (4.0) / DMAP (0.2)Anhydrous DCM0 °C to RT12 - 16 h
Forced Di-tosylation 5.0Pyridine (Excess)Pyridine / TolueneReflux (120 °C)3 - 6 h

Step-by-Step Protocol: Synthesis of N-Tosyl-1,2,3,4-tetrahydroquinoxaline

This protocol details the highly efficient DCM/TEA/DMAP system, which allows for mild reaction conditions and excellent functional group tolerance[1].

Materials & Reagents
  • Substrate: 1,2,3,4-Tetrahydroquinoxaline

  • Electrophile: p-Toluenesulfonyl chloride (TsCl)

  • Base & Catalyst: Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP)

  • Solvents: Anhydrous Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes

  • Aqueous Reagents: 0.1 M Hydrochloric Acid (HCl), Distilled Water, Brine

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

Safety & Handling

TsCl is moisture-sensitive and a known lachrymator. TEA is highly flammable and corrosive. All procedures must be conducted in a certified chemical fume hood using standard personal protective equipment (PPE).

Procedure

Step 1: Reaction Setup

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 equiv) in anhydrous DCM to achieve a concentration of approximately 0.1 M.

    • Causality: Anhydrous DCM is selected as an aprotic solvent to prevent the competitive, base-catalyzed hydrolysis of TsCl, which would rapidly degrade the electrophile in protic environments.

  • Add TEA (2.0 equiv for mono-tosylation; 4.0 equiv for di-tosylation) and DMAP (0.1 to 0.2 equiv).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

Step 2: Reagent Addition

  • Dissolve TsCl (1.1 equiv for mono-tosylation; 3.0 equiv for di-tosylation) in a minimal volume of anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture over 15 to 20 minutes.

    • Causality: The formation of the N-tosylpyridinium intermediate is highly exothermic. Dropwise addition at 0 °C prevents localized heating, thereby suppressing the formation of undesired poly-tosylated species or degradation byproducts.

Step 3: Reaction Progression (Self-Validating Checkpoint)

  • Remove the ice bath and allow the mixture to warm gradually to room temperature (20–25 °C).

  • Stir the mixture for 2 to 16 hours, depending on the desired degree of tosylation.

    • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent. The starting THQ is highly polar and UV-active. The successful formation of the N-tosyl product is confirmed by the complete disappearance of the baseline starting material and the emergence of a distinct, less polar UV-active spot[1].

Step 4: Aqueous Work-up

  • Once TLC confirms the consumption of the starting material, quench the reaction by adding an equal volume of distilled water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with 0.1 M HCl (3 × 20 mL).

    • Causality: This mildly acidic wash is critical. It selectively protonates and partitions unreacted TEA, DMAP, and any basic impurities into the aqueous phase without cleaving the newly formed, stable sulfonamide bond[1].

  • Wash the organic phase with distilled water (3 × 20 mL) and brine (1 × 20 mL) to neutralize and pre-dry the solution.

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure N-tosyl-1,2,3,4-tetrahydroquinoxaline as a solid[1].

Workflow Step1 1. Preparation Dissolve THQ in anhydrous DCM Add TEA and DMAP, cool to 0 °C Step2 2. Activation Dropwise addition of TsCl in DCM Maintain strictly at 0 °C Step1->Step2 Step3 3. Propagation Warm to RT, stir for 2-16 h Monitor via TLC (Hexane:EtOAc) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Isolation Dry over Na2SO4, filter, evaporate Purify via Flash Chromatography Step4->Step5

Step-by-step experimental workflow for the N-tosylation process.

Analytical Characterization

Successful tosylation is definitively validated via ¹H NMR spectroscopy. The integration of the characteristic methyl protons of the tosyl group (appearing as a sharp singlet at ~2.3–2.4 ppm) and the distinct aromatic doublets of the p-tolyl ring (~7.2 and ~7.6 ppm) relative to the aliphatic protons of the tetrahydroquinoxaline core confirms both the structural integrity and the exact degree of tosylation (mono vs. di)[1][2].

References

  • Title: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Palladium-Catalyzed Tandem Allylation of o-Phenylenediamines Using 2-Butene-1,4-diol Directly Source: Organometallics - ACS Publications URL: [Link]

  • Title: Diversity-Oriented Synthetic Approach to Naturally Abundant S-Amino Acid Based Benzannulated Enantiomerically Pure Medium Ring Heterocyclic Scaffolds Source: ACS Combinatorial Science - ACS Publications URL: [Link]

Sources

Application

Application Note: 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline as a Strategic Precursor in the Discovery of Tubulin-Targeting Anticancer Agents

Target Audience: Medicinal Chemists, Synthetic Biologists, and Oncology Drug Development Professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Biological Rationale Th...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Oncology Drug Development Professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Biological Rationale

The tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, frequently embedded in biologically active natural products and synthetic pharmaceuticals[1]. In recent oncology drug discovery campaigns—particularly those targeting the colchicine binding site of tubulin—1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (also known as 1-tosyl-1,2,3,4-tetrahydroquinoxaline, CAS 5761-64-8) has emerged as a highly versatile and critical precursor[][3].

Microtubule-targeting agents (MTAs) are cornerstones of cancer therapy, but traditional MTAs like paclitaxel often suffer from multidrug resistance (MDR) and poor aqueous solubility[4]. Colchicine Binding Site Inhibitors (CBSIs) overcome these limitations. By utilizing 1-tosyl-1,2,3,4-tetrahydroquinoxaline as a core building block, researchers can synthesize novel tetrahydroquinoxaline sulfonamide derivatives that exhibit potent antiproliferative activities by disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase[4][5].

Mechanistic Insights: The Dual Role of the Tosyl Group

As a Senior Application Scientist, it is crucial to understand why the p-toluenesulfonyl (tosyl) group is strategically installed at the N1 position of the tetrahydroquinoxaline ring. It serves a dual purpose, bridging synthetic utility and pharmacological efficacy:

A. Synthetic Causality (Regiocontrol & Stability)

Unprotected 1,2,3,4-tetrahydroquinoxaline contains two secondary amines with similar nucleophilicity, making selective functionalization challenging. The tosyl group acts as a robust, electron-withdrawing protecting group. By deactivating the N1 nitrogen, it prevents unwanted over-alkylation and directs subsequent electrophilic or cross-coupling reactions exclusively to the N4 position or the aromatic ring[3][6]. Furthermore, in complex syntheses such as intramolecular Buchwald-Hartwig aminations, the N-tosyl group stabilizes intermediate metal-amide complexes, facilitating high-yielding stereoselective cyclizations[1][7].

B. Pharmacological Causality (Bioisosterism & Target Affinity)

In the context of CBSIs, the sulfonamide linkage is not merely a synthetic artifact; it is a critical pharmacophore. The sulfonamide moiety serves as an effective bioisostere for amide groups, significantly improving metabolic stability and pharmacokinetic (ADME) properties[4]. Molecular docking studies confirm that the oxygen atoms of the tosyl group engage in essential hydrogen bonding, while the tolyl ring participates in hydrophobic interactions within the deep hydrophobic pocket of β -tubulin, anchoring the drug to the colchicine binding site[4].

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems. In-process controls (e.g., TLC, HPLC) are integrated to ensure intermediate integrity before proceeding to subsequent steps, ensuring high reproducibility.

Protocol 1: Regioselective Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoxaline

Objective: To regioselectively tosylate 1,2,3,4-tetrahydroquinoxaline at the N1 position to generate the core precursor.

  • Preparation: Dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M concentration) under an inert nitrogen atmosphere to prevent oxidative degradation of the amine[8].

  • Base & Catalyst Addition: Add triethylamine (TEA, 2.0 equiv) and 4-dimethylaminopyridine (DMAP, 0.3 equiv)[8].

    • Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate that accelerates the transfer of the tosyl group to the sterically hindered secondary amine.

  • Tosylation: Cool the reaction vessel to 0 °C using an ice bath. Add p-toluenesulfonyl chloride (1.1 equiv) dissolved in DCM dropwise over 15 minutes to control the exothermic reaction and prevent di-tosylation[8].

  • Reaction Monitoring: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

    • Self-Validation: Monitor conversion via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar starting material spot confirms reaction completion[6].

  • Workup: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the organic layer sequentially with 0.1 M HCl (to remove unreacted starting amine, TEA, and DMAP), water, and brine[6].

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The resulting brown/white solid is 1-tosyl-1,2,3,4-tetrahydroquinoxaline (Typical yield: 74-81%, HPLC purity >99%)[3][6].

Protocol 2: Synthesis of Chiral Derivatives via Buchwald-Hartwig Amination

Objective: To synthesize enantiopure 3-substituted-1-tosyl-1,2,3,4-tetrahydroquinoxalines from ring-opened N-tosyl aziridine intermediates.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine Pd2​(dba)3​ (5 mol%) and XPhos ligand (10 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes to pre-form the active, electron-rich Pd(0) complex[1][7].

  • Substrate Addition: Add the acyclic precursor (e.g., an (S)-N-(2-((2-bromophenyl)amino)-2-phenylethyl)-4-methylbenzenesulfonamide derivative, 1.0 equiv) and sodium tert-butoxide (1.5 equiv)[1].

  • Stereoretentive Cyclization: Heat the mixture to 100 °C for 12 hours.

    • Causality: The strong base deprotonates the tosyl amide, facilitating the oxidative addition of the aryl bromide to the Pd center. Subsequent reductive elimination forms the C-N bond. The bulky XPhos ligand prevents β -hydride elimination, ensuring complete retention of stereochemistry (ee >99%)[1].

  • Isolation: Cool to room temperature, filter through a Celite pad to remove palladium black, concentrate, and purify via flash column chromatography[7].

Data Presentation: Biological Evaluation

Derivatives synthesized from the 1-tosyl-1,2,3,4-tetrahydroquinoxaline core have been extensively evaluated for their antiproliferative activities. Table 1 summarizes the biological profile and mechanism of action of lead CBSI compounds (e.g., Compound I-7) derived from this precursor[3][4][5].

Table 1: Biological Evaluation of Tetrahydroquinoxaline Sulfonamide Derivatives

Compound DesignationPrimary TargetCell Line TestedInhibitory Activity / IC50Mechanism of Action / Cellular Effect
Compound I-7 β -Tubulin (Colchicine Site)HT-29 (Colon Cancer)Strong InhibitionInhibits tubulin polymerization[3]
Compound I-7 Microtubule NetworkMultiple Cancer LinesExcellent AntiproliferativeArrests cell cycle at G2/M phase[4]
Chiral Derivative 9d N/A (Synthetic Lead)N/AN/AStereoselective C-N coupling (>99% ee)[1]

Visualizations

A. Chemical Synthesis Workflow

SynthesisWorkflow A 1,2,3,4-Tetrahydroquinoxaline (Starting Material) B 1-Tosyl-1,2,3,4-THQ (Protected Precursor) A->B TsCl, TEA, DMAP DCM, 0°C to RT C N4-Alkylation / Cross-Coupling (Diversification) B->C Electrophile/Aryl Halide Base, Catalyst D Tetrahydroquinoxaline Sulfonamide (CBSI Lead Compound) C->D Deprotection / Purification (If applicable)

Caption: Workflow for synthesizing CBSI lead compounds from the 1-tosyl-1,2,3,4-THQ precursor.

B. Mechanism of Action: Colchicine Binding Site Inhibition

MOA A CBSI (Tosyl-THQ Derivative) B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic & H-bond Interactions C Inhibition of Tubulin Polymerization B->C D Microtubule Network Disruption C->D E Cell Cycle Arrest (G2/M Phase) D->E F Apoptosis / Cell Death (Anticancer Efficacy) E->F

Caption: Pharmacological pathway of Tosyl-THQ derived CBSIs leading to cancer cell apoptosis.

References

  • Dong, H., Lu, L., Song, X., & Wang, J. (2023). "Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors." RSC Advances, 13(45), 31693-31706.[Link]

  • Maity, S., et al. (2022). "Multifunctional Catalysis by a One-Dimensional Copper(II) Metal Organic Framework Containing Pre-existing Coordinatively Unsaturated Sites: Intermolecular C–N, C–O, and C–S Cross-Coupling; Stereoselective Intramolecular C–N Coupling; and Aziridination Reactions." Inorganic Chemistry, 61(35), 13918-13931.[Link]

  • Li, J., et al. (2024). "B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines." The Journal of Organic Chemistry, 89(12), 8511-8521.[Link]

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of 1-(Toluene-4-sulfonyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the catalytic reduction methods for the synthesis of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquino...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the catalytic reduction methods for the synthesis of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline, a key intermediate in the development of various therapeutic agents. This guide delves into the mechanistic underpinnings of catalytic hydrogenation and offers detailed, field-proven protocols for employing common heterogeneous catalysts such as Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂). Emphasis is placed on the rationale behind experimental parameter selection, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

The 1,2,3,4-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The introduction of a toluenesulfonyl (tosyl) group at the N-1 position serves a dual purpose: it acts as a protecting group, modulating the reactivity of the nitrogen atom, and can also be an integral part of the pharmacophore, influencing the compound's interaction with biological targets. The synthesis of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline is, therefore, a critical step in the synthesis of numerous drug candidates, including those with potential applications as colchicine binding site inhibitors[1].

Catalytic hydrogenation represents a clean, efficient, and scalable method for the reduction of the quinoxaline ring system. This application note will explore various catalytic systems to achieve this transformation, providing researchers with the necessary knowledge to select and optimize the appropriate method for their specific needs.

Theoretical Background: The Mechanism of Catalytic Hydrogenation

Catalytic hydrogenation of aromatic heterocycles like quinoxalines is a surface-mediated reaction. The process can be broadly understood through the Horiuti-Polanyi mechanism, which involves the following key steps:

  • Adsorption of Reactants: Both the quinoxaline substrate and molecular hydrogen (H₂) adsorb onto the surface of the metal catalyst.

  • Dissociation of Hydrogen: The H-H bond in molecular hydrogen is cleaved on the catalyst surface, forming adsorbed hydrogen atoms.

  • Stepwise Hydrogen Addition: The adsorbed hydrogen atoms are sequentially added to the unsaturated bonds of the quinoxaline ring.

  • Desorption of the Product: Once fully hydrogenated, the 1,2,3,4-tetrahydroquinoxaline product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The presence of the electron-withdrawing tosyl group at the N-1 position can influence the rate and selectivity of the hydrogenation by affecting the electron density of the quinoxaline ring system and its adsorption onto the catalyst surface.

Catalytic Systems for the Synthesis of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

The choice of catalyst is paramount for a successful hydrogenation reaction. The most commonly employed heterogeneous catalysts for the reduction of N-heterocycles are Palladium on carbon (Pd/C), Raney® Nickel, and Platinum(IV) oxide (PtO₂).

Palladium on Carbon (Pd/C)

Palladium on carbon is a versatile and widely used catalyst for hydrogenations due to its high activity and relative cost-effectiveness. It is particularly effective for the reduction of aromatic systems.

Raney® Nickel

Raney® Nickel is a sponge-like, highly active catalyst composed primarily of nickel. It is known for its ability to effect hydrogenations under milder conditions compared to some other catalysts and is also used for desulfurization reactions[2].

Platinum(IV) Oxide (PtO₂)

Also known as Adams' catalyst, PtO₂ is a highly effective hydrogenation catalyst, particularly for the reduction of aromatic rings. It is often used in acidic media, which can enhance its activity for certain substrates[3].

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the catalytic reduction of 1-(Toluene-4-sulfonyl)quinoxaline.

General Experimental Workflow
General workflow for catalytic hydrogenation.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

Materials:

  • 1-(Toluene-4-sulfonyl)quinoxaline

  • 10% Palladium on carbon (50% wet)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 1-(Toluene-4-sulfonyl)quinoxaline (1.0 eq) in a suitable solvent (e.g., MeOH or EtOAc, ~20 mL/g of substrate).

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under a stream of inert gas.

  • Seal the vessel and purge the system with hydrogen gas (3-4 cycles of vacuum and H₂ backfill).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline.

Protocol 2: Hydrogenation using Raney® Nickel

Materials:

  • 1-(Toluene-4-sulfonyl)quinoxaline

  • Raney® Nickel (aqueous slurry)

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve 1-(Toluene-4-sulfonyl)quinoxaline (1.0 eq) in a suitable solvent (e.g., EtOH or THF).

  • Carefully wash the Raney® Nickel slurry with the reaction solvent to remove water, and then add it to the reaction mixture under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 3-5 atm).

  • Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) and monitor the reaction.

  • After the reaction is complete, vent the hydrogen and purge with inert gas.

  • Filter the mixture through Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain the crude product.

  • Purify as described in Protocol 1.

Protocol 3: Hydrogenation using Platinum(IV) Oxide (PtO₂)

Materials:

  • 1-(Toluene-4-sulfonyl)quinoxaline

  • Platinum(IV) oxide (PtO₂)

  • Acetic Acid (AcOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • To a solution of 1-(Toluene-4-sulfonyl)quinoxaline (1.0 eq) in the chosen solvent (AcOH or EtOH), add PtO₂ (1-5 mol%).

  • Place the mixture in a hydrogenation apparatus.

  • Purge the system with hydrogen gas.

  • Pressurize with hydrogen (1-4 atm) and stir vigorously. The catalyst will be reduced in situ to platinum black.

  • Monitor the reaction until completion.

  • Vent the hydrogen and purge with inert gas.

  • Filter the catalyst through Celite®.

  • If acetic acid was used as the solvent, it can be removed under reduced pressure. The residue can then be dissolved in an organic solvent and washed with a mild base to neutralize any remaining acid.

  • Dry the organic layer, filter, and concentrate to get the crude product.

  • Purify as needed.

Comparison of Catalytic Reduction Methods

CatalystTypical ConditionsAdvantagesDisadvantages
Pd/C 1-4 atm H₂, RT-50°C, MeOH/EtOAcHigh activity, good selectivity, cost-effectiveCan be pyrophoric, potential for de-tosylation at higher temperatures
Raney® Ni 3-5 atm H₂, RT-60°C, EtOH/THFHigh activity, useful for various functional groupsPyrophoric, requires careful handling, may contain residual aluminum
PtO₂ 1-4 atm H₂, RT, AcOH/EtOHHighly active, effective for aromatic systemsMore expensive than Pd/C and Raney® Ni, may require acidic conditions

Reaction Mechanism Visualization

G cluster_reaction Catalytic Hydrogenation of 1-(Tosyl)quinoxaline Start 1-(Tosyl)quinoxaline + H₂ Catalyst Catalyst Surface (e.g., Pd/C) Start->Catalyst Adsorption Adsorbed_H Adsorbed H atoms Catalyst->Adsorbed_H H₂ Dissociation Adsorbed_Q Adsorbed Quinoxaline Catalyst->Adsorbed_Q Intermediate Partially Hydrogenated Intermediate Adsorbed_Q->Intermediate + 2H Product 1-(Tosyl)-1,2,3,4-tetrahydroquinoxaline Intermediate->Product + 2H Product->Catalyst Desorption

Simplified mechanism of catalytic hydrogenation.

Conclusion

The catalytic reduction of 1-(Toluene-4-sulfonyl)quinoxaline is a robust and versatile transformation that can be achieved using several common heterogeneous catalysts. The choice of catalyst and reaction conditions should be guided by the desired scale of the reaction, available equipment, and the presence of other functional groups in the molecule. The protocols provided in this application note serve as a starting point for the development of optimized procedures for the synthesis of this important building block in drug discovery and development.

References

  • Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14136-14171.
  • Chen, Y., et al. (2021). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal, 16(1), 57-61.
  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 94, 117468.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.
  • Shah, K. H., et al. (1948). Raney Nickel Reductions—Part I. Proceedings of the Indian Academy of Sciences - Section A, 28(4), 142-150.
  • Organic Chemistry Portal. (2002). Platinum Oxide (PtO2): A Potent Hydrosilylation Catalyst. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry, 72(17), 6599–6601.
  • Sajiki, H., & Kume, A. (2007). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Chemical & Pharmaceutical Bulletin, 55(5), 725-728.
  • Kawaken Fine Chemicals. Raney Nickel-Raney Brand of Catalysts. [Link]

  • University of Illinois. The Art of Heterogenous Catalytic Hydrogenation Part 2. [Link]

  • Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.

Sources

Application

Application Notes and Protocols: The Emerging Role of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline in Medicinal Chemistry

Introduction: A Scaffold of Therapeutic Promise The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Therapeutic Promise

The 1,2,3,4-tetrahydroquinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a toluenesulfonyl group at the N-1 position, creating 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline, has been a critical step in the development of novel therapeutic agents. This modification not only influences the molecule's steric and electronic properties but also its pharmacokinetic profile, making it a focal point for drug discovery efforts. This guide provides an in-depth exploration of the applications of this scaffold, with a particular focus on its burgeoning role in oncology, supported by detailed protocols for its synthesis and biological evaluation.

Anticancer Applications: Targeting the Microtubule Network

A significant body of research has highlighted the potential of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline derivatives as potent anticancer agents. These compounds have been identified as colchicine binding site inhibitors, a class of molecules that interfere with microtubule dynamics, a critical process for cell division.[1][2]

Mechanism of Action: Disruption of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in various cellular functions, including the formation of the mitotic spindle during cell division.[1] The 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline scaffold has been shown to bind to the colchicine binding site on β-tubulin.[1][2] This binding event inhibits the polymerization of tubulin into microtubules, leading to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis in cancer cells.

A key derivative, identified as compound I-7 in a recent study, has demonstrated excellent antiproliferative activities against various cancer cell lines.[1] Further biological analyses have confirmed that this compound effectively inhibits tubulin polymerization and arrests the cell cycle at the G2/M phase.[1][2]

Mechanism_of_Action cluster_0 Cellular Environment Compound 1-(Toluene-4-sulfonyl)- 1,2,3,4-tetrahydroquinoxaline Derivative (e.g., I-7) Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound:e->Microtubule:w Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Enables M-phase Cancer_Cell Cancer Cell Proliferation Cell_Cycle->Cancer_Cell Drives

Caption: Mechanism of action of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline derivatives as tubulin polymerization inhibitors.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is significantly influenced by the nature and position of substituents on both the tetrahydroquinoxaline and the toluenesulfonyl moieties. Preliminary structure-activity relationship studies have revealed that the presence of a methoxy group on the tetrahydroquinoxaline ring generally enhances inhibitory activity compared to unsubstituted analogues.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline

This protocol outlines the general procedure for the synthesis of the parent compound, which can be further modified to create a library of derivatives.

Materials:

  • 1,2,3,4-tetrahydroquinoxaline

  • Toluene-4-sulfonyl chloride

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and heating mantle

  • Round bottom flask and condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a solution of 1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous DCM, add TEA (1.5 eq) and a catalytic amount of DMAP.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of toluene-4-sulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline.

Rationale for Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is crucial to prevent the hydrolysis of the sulfonyl chloride.

  • Base: TEA acts as a base to neutralize the HCl generated during the reaction, while DMAP serves as a nucleophilic catalyst to accelerate the reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.

Protocol 2: In Vitro Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.[1][3][4]

Materials:

  • Human cancer cell line (e.g., HT-29 human colon cancer cells)[1]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[4]

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[4]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_1 Incubate Overnight Seed_Cells->Incubate_1 Add_Compounds Add Test Compounds (Serial Dilutions) Incubate_1->Add_Compounds Incubate_2 Incubate for 48-72 hours Add_Compounds->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate for 4 hours Add_MTT->Incubate_3 Solubilize Solubilize Formazan with DMSO Incubate_3->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Values Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT assay to determine the antiproliferative activity of test compounds.

Quantitative Data Summary

The following table summarizes the antiproliferative activities of representative 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline derivatives against the HT-29 human colon cancer cell line.

Compound IDR1 Substituent (on Sulfonyl Phenyl)R2 Substituent (on Tetrahydroquinoxaline)IC50 (µM) against HT-29 cells[1]
I-1 HH> 10
I-7 2,4-dimethoxy6-methoxy0.85
I-5 2-methoxy6-methoxy1.23
I-25 2,4-dimethoxy6-methoxycarbonyl> 10

Data extracted from a study by Li et al. (2023).[1]

Expanding Therapeutic Horizons: Antimicrobial and Other Potential Applications

While the primary focus of current research is on anticancer applications, the broader quinoxaline and tetrahydroquinoline chemical classes are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[5][6] The 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline scaffold, therefore, represents a promising starting point for the development of novel agents in these therapeutic areas as well. Further research is warranted to explore the full potential of this versatile chemical entity.

Conclusion

The 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline scaffold has emerged as a molecule of significant interest in medicinal chemistry, particularly in the realm of oncology. Its ability to act as a colchicine binding site inhibitor and disrupt microtubule dynamics provides a solid foundation for the development of novel anticancer agents. The synthetic and biological evaluation protocols provided herein offer a comprehensive guide for researchers looking to explore the therapeutic potential of this promising class of compounds. Future investigations into the antimicrobial and other biological activities of these derivatives are highly encouraged and could lead to the discovery of new treatments for a variety of diseases.

References

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(45), 31635-31647. [Link]

  • Chakarova, N., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6883-6897. [Link]

  • Asolkar, T., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of Molecular Sciences, 11(1), 267-278. [Link]

  • El-Gazzar, A. R. B. A., et al. (2022). Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents. Arabian Journal of Chemistry, 15(11), 104231. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Publishing. [Link]

  • Oke, T. O., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Eclética Química, 48(1), 55-71. [Link]

  • Hernández-Vázquez, E., et al. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Chemistry & Biodiversity, e202301386. [Link]

  • Wang, Y., et al. (2024). Discovery of 1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline Derivative as Orally Bioavailable and Safe RORγt Inverse Agonists for Potential Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 67(22), 20315–20342. [Link]

  • Gudipudi, S. R., et al. (2025). Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. ACS Omega. [Link]

  • Elatawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4188. [Link]

Sources

Method

Application Note: In Vitro Assay Preparation and Pharmacological Evaluation of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline Scaffolds

Introduction & Scientific Rationale Microtubule-targeting agents (MTAs) remain a cornerstone of antineoplastic pharmacology. However, clinical resistance driven by the overexpression of P-glycoprotein efflux pumps (multi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Microtubule-targeting agents (MTAs) remain a cornerstone of antineoplastic pharmacology. However, clinical resistance driven by the overexpression of P-glycoprotein efflux pumps (multidrug resistance, MDR) and dose-limiting neurotoxicity severely limit the efficacy of traditional taxanes and vinca alkaloids[1]. To circumvent these limitations, drug discovery has pivoted toward Colchicine Binding Site Inhibitors (CBSIs)[2].

Recent structure-activity relationship (SAR) studies have identified 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (also known as 1-tosyl-1,2,3,4-tetrahydroquinoxaline) and its derivatives as highly potent CBSIs[1][3]. By replacing traditional amide linkages with sulfonamides, these scaffolds exhibit superior hydrophobic interactions within the α/β -tubulin interface, effectively preventing the curved-to-straight structural transition required for microtubule polymerization[1].

This application note provides a comprehensive, self-validating methodological framework for evaluating 1-tosyl-1,2,3,4-tetrahydroquinoxaline derivatives in vitro, bridging cell-free target engagement with cellular phenotypic outcomes.

Mechanistic Framework

To design a robust assay cascade, one must first understand the molecular causality. 1-Tosyl-1,2,3,4-tetrahydroquinoxaline derivatives bind deeply within the β -tubulin hydrophobic pocket (interacting with β Asn258, β Met259, and β Lys352)[1]. This binding sterically hinders tubulin heterodimer assembly. Consequently, the mitotic spindle fails to form, triggering the Spindle Assembly Checkpoint (SAC), which arrests the cell in the G2/M phase and ultimately induces apoptosis[1].

Mechanism C 1-Tosyl-1,2,3,4-tetrahydroquinoxaline (CBSI Scaffold) T Tubulin Heterodimer (Colchicine Binding Site) C->T Binds interface I Inhibition of Curved-to-Straight Structural Transition T->I Prevents assembly M Microtubule Depolymerization (Loss of Spindle Formation) I->M A G2/M Phase Arrest & Apoptosis Induction M->A Mitotic catastrophe

Fig 1: Mechanistic pathway of 1-tosyl-1,2,3,4-tetrahydroquinoxaline derivatives as CBSIs.

Reagent Preparation & Handling

The sulfonamide moiety and the tetrahydroquinoxaline core[4] confer specific physicochemical properties that dictate handling procedures.

  • Solubilization: The compound is highly lipophilic. Prepare a 10 mM master stock in anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Causality for Solvent Choice: Aqueous buffers will cause immediate precipitation of the compound. DMSO ensures complete solvation. However, the final assay concentration of DMSO must never exceed 0.5% (v/v) in cellular assays to prevent solvent-induced cytotoxicity, which would confound the antiproliferative data.

  • Storage: Aliquot the 10 mM stock into amber microcentrifuge tubes (to prevent potential photo-degradation) and store at -20°C. Avoid repeated freeze-thaw cycles, which can lead to localized concentration gradients and compound crashing.

Experimental Workflows & Protocols

To establish a self-validating data package, researchers must execute an orthogonal assay cascade: proving target engagement (cell-free), demonstrating cellular efficacy, and validating the mechanism of action.

Workflow Prep Compound Prep (10 mM DMSO) Tub Tubulin Assay (Cell-Free) Prep->Tub Target Validation Cell Cytotoxicity Assay (HT-29 Cells) Prep->Cell Cellular Efficacy Flow Flow Cytometry (Cell Cycle) Cell->Flow Mechanistic Proof

Fig 2: Orthogonal assay cascade for evaluating tetrahydroquinoxaline CBSIs.

Protocol 4.1: Cell-Free Tubulin Polymerization Assay

This assay measures the optical density (OD) shift at 340 nm as soluble tubulin heterodimers polymerize into light-scattering microtubules.

Materials: Porcine brain tubulin (>99% pure), PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, 96-well half-area clear plates. Controls: Paclitaxel (Polymerization Enhancer), Colchicine (Polymerization Inhibitor), Vehicle (0.5% DMSO).

Step-by-Step Procedure:

  • Plate Preparation: Pre-warm the 96-well half-area plate to 37°C. Rationale: Half-area plates are critical here; they reduce the required volume of expensive tubulin (50 µL/well) while maintaining a sufficient path length for accurate spectrophotometric reading.

  • Reaction Mix: Prepare a tubulin solution at 3 mg/mL in PEM buffer supplemented with 1 mM GTP. Rationale: Tubulin polymerization is strictly a GTP-dependent thermodynamic process; omitting GTP will result in a flatline read, invalidating the assay.

  • Compound Addition: Add 1-tosyl-1,2,3,4-tetrahydroquinoxaline derivatives at varying concentrations (e.g., 1, 5, 10 µM) to the respective wells.

  • Initiation: Rapidly add the tubulin/GTP mixture to the plate on ice, then immediately transfer to a microplate reader pre-heated to 37°C.

  • Kinetic Read: Measure absorbance at 340 nm every 1 minute for 60 minutes.

Protocol 4.2: In Vitro Cytotoxicity (MTT Assay)

To evaluate the translation of tubulin inhibition into anti-cancer efficacy, test the compound against sensitive cell lines such as the HT-29 (human colorectal adenocarcinoma) line[1][3].

Step-by-Step Procedure:

  • Seeding: Seed HT-29 cells at a density of 4×103 cells/well in a 96-well plate using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the compound (0.01 µM to 100 µM) for 48 hours. Include a 0.5% DMSO vehicle control.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Rationale: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming dark purple formazan crystals.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 150 µL of DMSO per well. Agitate for 10 minutes.

  • Readout: Measure absorbance at 490 nm. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 4.3: Cell Cycle Analysis via Flow Cytometry

To confirm that the cytotoxicity observed in Protocol 4.2 is due to the mechanism proven in Protocol 4.1, we must observe G2/M phase cell cycle arrest[1].

Step-by-Step Procedure:

  • Treatment & Harvest: Treat HT-29 cells with the compound at and its IC₅₀ for 24 hours. Harvest cells via trypsinization, wash twice with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining Preparation: Centrifuge fixed cells, discard ethanol, and resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes. Rationale: PI is an intercalating agent that binds to all double-stranded nucleic acids. RNase A is absolutely strictly required to degrade RNA; without it, PI will fluoresce upon binding to RNA, artificially inflating the DNA content signal and obscuring the cell cycle phases.

  • Acquisition: Analyze via flow cytometry (excitation 488 nm, emission 620 nm). Quantify the percentage of cells in G0/G1, S, and G2/M phases.

Quantitative Data Interpretation

A successful experimental run using optimized 1-tosyl-1,2,3,4-tetrahydroquinoxaline derivatives should yield a data profile similar to the reference table below, demonstrating a clear correlation between biochemical target engagement and cellular phenotype.

Experimental ParameterVehicle Control (DMSO)Colchicine (Positive Control)1-Tosyl-1,2,3,4-tetrahydroquinoxaline Derivative (e.g., Cmpd I-7)Interpretation
Tubulin Polymerization (Vmax) 100% (Normal Assembly)< 15% (Strong Inhibition)< 20% (Strong Inhibition)Confirms direct binding to tubulin and prevention of assembly.
Cytotoxicity (HT-29 IC₅₀) N/A (100% Viability)~0.05 µM0.08 - 1.5 µMDemonstrates potent cellular penetration and anti-proliferative efficacy.
Cell Cycle (G2/M Population) ~15 - 20%> 60%> 55%Validates that cell death is specifically driven by mitotic catastrophe.

Table 1: Expected pharmacological profile of an active tetrahydroquinoxaline sulfonamide CBSI.

References

  • Dong, H., Lu, L., Song, X., Li, Y., Zhou, J., Xu, Y., Zhang, Y., & Liang, T. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(43), 30202-30216. URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77028, 1,2,3,4-Tetrahydroquinoxaline. PubChem. URL: [Link]

  • Brouhard, G. J., & Rice, L. M. (2014). The contribution of αβ -tubulin curvature to microtubule dynamics. Journal of Cell Biology, 207(3), 323–334. URL:[Link]

  • Hawash, M. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Biomolecules, 12(12), 1843. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline during long-term storage

Welcome to the Technical Support Center for the stabilization and handling of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline . As a Senior Application Scientist, I have designed this guide to move beyond generic st...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stabilization and handling of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline .

As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Tetrahydroquinoxaline derivatives present unique chemical liabilities, primarily driven by their high susceptibility to autoxidation. This guide will deconstruct the mechanistic causes of degradation, provide a self-validating protocol for long-term storage, and equip you with troubleshooting matrices to identify and resolve issues analytically.

Part 1: Core Mechanisms of Degradation (FAQ)

Q1: Why does 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline degrade so rapidly on the benchtop? A: The root cause is the inherent electron-rich nature of the tetrahydroquinoxaline core. While the N1-tosyl group provides some electron-withdrawing stabilization, the secondary amine at the N4 position and the adjacent saturated carbons (C2, C3) remain highly vulnerable to hydrogen abstraction. When exposed to ambient conditions, the molecule undergoes gradual autoxidation, converting the tetrahydroquinoxaline ring into a partially oxidized dihydroquinoxaline, and eventually into fully aromatic 1[1].

Q2: What environmental triggers accelerate this pathway? A: Degradation is a synergistic process driven by three variables:

  • Headspace Oxygen: Autoxidation is directly proportional to the molecular oxygen concentration in the storage vessel. Even trace amounts of O2 in a sealed vial can initiate the radical chain reaction.

  • Photo-irradiation: UV and visible light act as potent initiators, providing the activation energy required for radical formation at the benzylic/allylic-like positions of the heterocyclic ring.

  • Moisture/Humidity: High relative humidity accelerates oxidative degradation by facilitating proton-transfer steps during the oxidation mechanism, as well as potentially introducing trace peroxide impurities[2].

G A 1-Tosyl-THQox (Stable) B O2 / Light (Triggers) A->B Exposure C Radical Intermediate (H-Abstraction) B->C Initiation D 1-Tosyl-3,4-dihydroquinoxaline (Partial Oxidation) C->D Propagation E 1-Tosyl-quinoxalinium (Aromatized) D->E Aromatization

Oxidative aromatization pathway of tetrahydroquinoxaline derivatives.

Part 2: Troubleshooting Guide & Analytical Symptoms

When retrieving stored batches of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline, visual and analytical deviations must be addressed immediately. Use the following diagnostic matrix to identify the root cause of degradation.

Observed IssueAnalytical Symptom (LC-MS / NMR)Mechanistic Root CauseCorrective Action
Color shift (White to dark brown/red)LC-MS: M-2 or M-4 peaks.1H NMR: Loss of aliphatic signals (m, 4H) at 3.0-3.5 ppm; new aromatic peaks.Aromatization: Oxidation to dihydroquinoxaline or quinoxaline due to oxygen/light exposure.Implement strict Argon flushing; switch to amber vials; ensure hermetic sealing.
Mass Adducts (+16 or +32 Da)LC-MS: M+16 or M+32 peaks.1H NMR: Downfield shift of protons adjacent to N4.N-Oxidation: Formation of N-oxides or hydroperoxides driven by trace peroxides in solvents/excipients.Purify via column chromatography; use for final isolation.
Tosyl Cleavage LC-MS: Peak at m/z 135 (free THQox) and 171 (TsOH).Hydrolysis: Exposure to extreme pH or excessive moisture during prolonged storage.Store over active desiccants; ensure neutral pH during the final aqueous workup.

Part 3: Step-by-Step Methodology for Long-Term Storage

To guarantee the integrity of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline over months or years, you must implement Inert Atmospheric Packaging (IAP) combined with cryogenic thermal arrest. This protocol is designed as a self-validating system: if step 4 fails (primary seal leak), step 5 (secondary barrier) prevents catastrophic batch loss.

Protocol: IAP and Cryo-Storage

  • High-Vacuum Drying: Transfer the purified compound to a vacuum desiccator. Dry under high vacuum (< 0.1 mbar) at room temperature for 24 hours. Causality: Removing trace solvents and interstitial moisture eliminates the protic environment required to catalyze oxidative degradation.

  • Vial Selection: Transfer the dried solid into a pre-dried amber glass vial . Causality: Amber glass blocks UV and high-energy visible light, preventing photo-initiated radical formation.

  • Inert Gas Purging: Insert an Argon gas line (fitted with a Drierite/desiccant trap) into the vial. Purge the headspace gently for 60 to 90 seconds. Causality: Argon is significantly denser than air and nitrogen. It sinks to the bottom of the vial, effectively displacing the 2[2] which is the primary driver of autoxidation.

  • Hermetic Sealing: Cap the vial immediately with a PTFE-lined silicone septum cap. Wrap the cap-vial junction tightly with Parafilm. Causality: PTFE provides chemical inertness, while the silicone backing ensures a self-healing, airtight seal.

  • Secondary Containment (The Fail-Safe): Place the amber vial inside a secondary vacuum-sealable Mylar/aluminum foil bag. Add a fresh silica gel desiccant packet and an iron-based oxygen scavenger packet. Vacuum seal the bag. Causality: If the primary vial seal is compromised by temperature fluctuations, the oxygen scavenger in the impermeable Mylar bag will absorb any intruding O2, protecting the API.

  • Thermal Arrest: Store the sealed package in a continuously monitored -20°C freezer . Causality: Following Arrhenius kinetics and3[3], lowering the storage temperature significantly reduces the rate constant of any residual oxidative reactions.

Workflow Step1 1. High-Vacuum Drying (< 0.1 mbar, 24h) Step2 2. Transfer to Amber Vial (Blocks UV/Vis) Step1->Step2 Step3 3. Argon Headspace Purge (Displaces O2) Step2->Step3 Step4 4. PTFE Capping & Parafilm (Hermetic Seal) Step3->Step4 Step5 5. Mylar Bag + O2 Scavenger (Fail-safe Barrier) Step4->Step5 Step6 6. -20°C Freezer Storage (Thermal Arrest) Step5->Step6

Self-validating inert atmospheric packaging workflow for oxidation-labile APIs.

Part 4: Quantitative Impact of Storage Conditions

The table below summarizes the extrapolated stability (T90 - time until 10% degradation occurs) of tetrahydroquinoxaline derivatives based on varying storage environments.

Storage ConditionHeadspace OxygenLight ExposureTemperatureEstimated Shelf-Life (T90)
Ambient Benchtop ~21% (Air)Continuous25°C< 7 Days
Clear Vial, Sealed ~21% (Air)Continuous4°C3 - 4 Weeks
Amber Vial, Argon Purged < 1%None25°C6 Months
Full IAP Protocol (Argon + Mylar)~0%None-20°C> 2 Years

References

  • Discovery of Novel Indoline Cholesterol Ester Transfer Protein Inhibitors (CETP) through a Structure-Guided Approach Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The effect of inert atmospheric packaging on oxidative degradation in formulated granules Source: National Institutes of Health (NIH) / Pharmaceutical Research URL:[Link]

  • Annex 10 - Stability testing of active pharmaceutical ingredients and finished pharmaceutical products Source: International Council for Harmonisation (ICH) / WHO URL:[Link]

Sources

Optimization

overcoming steric hindrance in 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline functionalization

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (1-tosyl-THQ) as a core structural sca...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As researchers and drug development professionals, you are likely utilizing 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (1-tosyl-THQ) as a core structural scaffold. While the tosyl (Ts) protecting group provides excellent stability, its significant steric bulk severely impedes downstream functionalization at the N4 secondary amine and adjacent aromatic positions.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to help you bypass these steric bottlenecks and achieve high-yield functionalizations.

Mechanistic Insight: The Root of the Steric Clash

Before troubleshooting, it is critical to understand why this molecule resists functionalization. The N1-tosyl group forces the 1,2,3,4-tetrahydroquinoxaline ring into a rigid half-chair conformation. The bulky SO2​ -tolyl moiety projects directly into the spatial hemisphere above the N4 position. This creates a "steric shielding zone" that dramatically increases the activation energy required for electrophiles or transition-metal catalysts to approach the N4 amine, rendering standard functionalization conditions sluggish or completely inactive[1].

G N1 N1 Position (Tosyl Protected) Ts Tosyl Group (Bulky SO2-Tolyl) N1->Ts Covalently Bound Steric Steric Shielding Zone (High Energy Barrier) Ts->Steric Generates N4 N4 Position (Secondary Amine) Steric->N4 Blocks Electrophiles

Fig 1: Steric hindrance generated by the N1-Tosyl group blocking the N4 secondary amine.

Troubleshooting FAQs

FAQ 1: Overcoming Poor Yields in N4-Alkylation

Q: I am trying to alkylate the N4 position of 1-tosyl-THQ using standard conditions ( K2​CO3​ , Acetonitrile, 80 °C), but I am recovering >90% starting material. How can I drive this reaction forward?

A: The failure is caused by the insufficient nucleophilicity of the sterically encumbered N4 amine under mild conditions. Weak, heterogeneous bases like potassium carbonate cannot fully deprotonate the amine prior to nucleophilic attack. Because the N1-Ts group blocks the SN​2 trajectory, the transition state energy is too high for a neutral amine to react[2].

The Solution: You must pre-form a highly reactive "naked" amide/amine anion. Switch to a strong, non-nucleophilic base such as Sodium Hydride (NaH) or Potassium hexamethyldisilazide (KHMDS) in a polar aprotic solvent like anhydrous DMF. The high dielectric constant of DMF separates the ion pair, maximizing the nucleophilicity of the N4 anion so it can attack the electrophile despite the steric shielding[1].

FAQ 2: Catalyst Deactivation in Buchwald-Hartwig N-Arylation

Q: When attempting N-arylation of 1-tosyl-THQ with aryl bromides using Pd2​(dba)3​ and BINAP, the catalyst precipitates as a black solid and no product forms. What is going wrong?

A: Catalyst "plating out" (forming palladium black) indicates that the oxidative addition complex is failing to coordinate with your sterically hindered N4 amine. If the amine cannot bind quickly enough, the active Pd(II) species degrades. BINAP is too rigid and does not provide the necessary flexibility to force the challenging reductive elimination step in sterically crowded environments[3].

The Solution: Employ dialkylbiaryl phosphine ligands (e.g., RuPhos or BrettPhos). These ligands possess a "flexible steric bulk." They stabilize the active Pd(0) species, facilitate the binding of the hindered 1-tosyl-THQ amine, and actively promote reductive elimination by crowding the metal center, literally pushing the product off the catalyst to regenerate the active cycle[4].

G PreCat Pre-catalyst (e.g., Pd2(dba)3) ActivePd Active Pd(0)L Complex PreCat->ActivePd Ligand Bulky Ligand (RuPhos / BrettPhos) Ligand->ActivePd OxAdd Oxidative Addition (Aryl Halide) ActivePd->OxAdd AmineCoord Amine Coordination (1-Tosyl-THQ) OxAdd->AmineCoord Overcoming Steric Clash RedElim Reductive Elimination (Sterically Driven) AmineCoord->RedElim Base Deprotonation RedElim->ActivePd Catalyst Regeneration Product N4-Aryl Product RedElim->Product

Fig 2: Buchwald-Hartwig catalytic cycle tailored for sterically hindered N4-arylation.

Quantitative Data Summary

Table 1: Comparative Efficiency of N4-Functionalization Conditions for 1-Tosyl-THQ

Reaction TypeBaseSolventCatalyst / LigandTemp (°C)Yield (%)Mechanistic Observation
Alkylation (Control) K2​CO3​ CH3​CN None80< 10Insufficient deprotonation of hindered amine.
Alkylation (Optimized) NaH DMF TBAI (cat.) 0 to 25 85 - 92 Complete formation of reactive naked anion.
Arylation (Control) Cs2​CO3​ Toluene Pd2​(dba)3​ / BINAP1000Ligand too rigid; fails to promote reductive elimination.
Arylation (Optimized) NaOtBu Dioxane Pd2​(dba)3​ / RuPhos 100 78 - 88 Flexible steric bulk accelerates reductive elimination.

Self-Validating Experimental Protocols

Protocol 1: High-Yield N4-Alkylation via Hydride Deprotonation

This protocol ensures the complete generation of the nucleophilic anion prior to the introduction of the electrophile.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert Argon gas.

  • Solvation: Dissolve 1.0 eq of 1-tosyl-1,2,3,4-tetrahydroquinoxaline in anhydrous DMF (0.2 M concentration) and cool to 0 °C in an ice bath.

  • Deprotonation: Portion-wise, add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil).

    • Self-Validation Step: Observe steady bubbling ( H2​ gas evolution). Wait 30–45 minutes until gas evolution completely ceases. This visually confirms the successful and complete formation of the N4 anion.

  • Activation: Add 0.1 eq of tetrabutylammonium iodide (TBAI) to act as a phase-transfer/activation catalyst, followed by the dropwise addition of 1.2 eq of the alkyl halide.

  • Reaction: Warm to room temperature and stir for 4-6 hours.

    • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the lower Rf​ starting material validates conversion.

  • Workup: Quench carefully with saturated aqueous NH4​Cl , extract with EtOAc, wash with brine (5x to remove residual DMF), dry over Na2​SO4​ , and concentrate for column chromatography.

Protocol 2: Sterically-Tolerant Buchwald-Hartwig N-Arylation

This protocol utilizes bulky ligands to force reductive elimination in crowded transition states.

  • Setup: In a nitrogen-filled glovebox, charge a reaction vial with 1.0 eq 1-tosyl-THQ, 1.2 eq aryl halide, 1.5 eq Sodium tert-butoxide (NaOtBu), 2 mol% Pd2​(dba)3​ , and 4 mol% RuPhos.

  • Sealing: Seal the vial with a PTFE septum cap and remove it from the glovebox.

  • Solvation: Inject anhydrous, degassed 1,4-dioxane to achieve a 0.1 M concentration.

  • Heating: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 12 hours.

    • Self-Validation Step: The solution should transition to and remain a homogeneous clear yellow/orange. The formation of a black mirror on the glass indicates oxygen contamination or ligand failure (catalyst death).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and catalyst residues. Concentrate the filtrate and purify via flash column chromatography.

References

  • Multifunctional Catalysis by a One-Dimensional Copper(II) Metal Organic Framework Containing Pre-existing Coordinatively Unsaturated Sites Inorganic Chemistry - ACS Publications 3

  • B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines ACS Publications 4

  • Synthesis of substituted N-heterocycles by N-alkylation Organic Chemistry Portal 2

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides PMC - NIH 1

Sources

Troubleshooting

troubleshooting TLC separation for 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline reaction mixtures

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing or purifying 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (also known as 1-tosyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals synthesizing or purifying 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (also known as 1-tosyl-1,2,3,4-tetrahydroquinoxaline).

This molecule presents unique chromatographic challenges because it contains a sterically bulky, electron-withdrawing sulfonamide at the N1 position and a highly polar, nucleophilic secondary amine at the N4 position 1. The protocols below are designed as self-validating systems to ensure your analytical separations are reproducible and mechanistically sound.

Diagnostic Workflow

TLCTroubleshooting Start TLC Separation Issue: 1-Tosyl-1,2,3,4-tetrahydroquinoxaline Q1 Is the target spot streaking or tailing? Start->Q1 Q2 Are SM and product co-eluting? Start->Q2 Q3 Are spots difficult to differentiate? Start->Q3 Sol1 Add 0.1-2.0% Et3N to mobile phase Q1->Sol1 Silanol interaction Sol1b Dilute sample to 1 mg/mL Q1->Sol1b Overloaded plate Sol2 Switch to DCM/MeOH or use 2D TLC Q2->Sol2 Polarity mismatch Sol3 Visualize under UV 254 nm Q3->Sol3 Aromatic core Sol3b Apply Ninhydrin Stain (Heat) Q3->Sol3b N4 Secondary Amine

Diagnostic workflow for resolving TLC separation issues of 1-tosyl-1,2,3,4-tetrahydroquinoxaline.

Troubleshooting FAQs

Q1: Why does my 1-tosyl-1,2,3,4-tetrahydroquinoxaline reaction mixture streak from the baseline to the solvent front? Causality & Solution: Streaking in this system is rarely a solvent polarity issue; it is a chemical interaction issue. The basic secondary amine (N4) of the tetrahydroquinoxaline ring interacts strongly with the acidic surface silanol groups (Si-OH) on standard silica gel plates 2. This causes the compound to protonate and bind irreversibly, dragging across the stationary phase. To resolve this, add 0.1% to 2.0% (v/v) Triethylamine (TEA) to your mobile phase 3. TEA acts as a sacrificial Lewis base, neutralizing the acidic silanol sites and allowing the target analyte to partition cleanly based on polarity rather than ionic affinity 4.

Q2: I am trying to separate the mono-tosylated product from unreacted 1,2,3,4-tetrahydroquinoxaline and di-tosylated byproducts. Why do they appear to co-elute? Causality & Solution: Apparent co-elution is often an artifact of tailing. The starting material (1,2,3,4-tetrahydroquinoxaline) has two secondary amines, making it highly polar. The mono-tosyl product has one secondary amine, giving it intermediate polarity 1. If the mono-tosylated product tails, its streak will overlap with the starting material. By suppressing the silanol interaction with a base modifier, the spots will condense into tight bands, revealing their true Rf​ differences. If resolution is still poor, switch from a Hexane/Ethyl Acetate system to a Dichloromethane (DCM) / Methanol (MeOH) gradient (e.g., 95:5 DCM:MeOH with 1% NH3​ ) 3.

Q3: How do I reliably differentiate the mono-tosylated product from the di-tosylated byproduct on the plate? Causality & Solution: Both compounds contain aromatic rings and will quench fluorescence on an F254 silica plate, appearing as dark spots under short-wave UV light 5. To differentiate them, you must exploit chemical reactivity. Ninhydrin reacts specifically with primary and secondary amines to form a colored complex. Because the mono-tosylated product retains a free secondary amine at the N4 position, it will stain positive. The di-tosylated byproduct has no free amines and will remain invisible under visible light after staining.

Quantitative Data: Expected Chromatographic Behavior

The table below summarizes the expected partitioning behavior of the reaction components when modifying the mobile phase to suppress secondary amine ionization.

CompoundStructural FeaturesExpected Rf​ (Neutral Mobile Phase)Expected Rf​ (Base-Modified Phase)Visualization Methods
1,2,3,4-Tetrahydroquinoxaline (Starting Material)Two secondary amines (Highly polar, basic)0.00 - 0.10 (Severe streaking)0.20 - 0.30 (Sharp spot)UV 254 nm, Ninhydrin (+)
1-Tosyl-1,2,3,4-tetrahydroquinoxaline (Target Product)One sulfonamide, one secondary amine0.15 - 0.40 (Moderate tailing)0.45 - 0.55 (Sharp spot)UV 254 nm, Ninhydrin (+)
1,4-Ditosyl-1,2,3,4-tetrahydroquinoxaline (Byproduct)Two sulfonamides (Non-polar, non-basic)0.70 - 0.85 (Sharp spot)0.70 - 0.85 (Sharp spot)UV 254 nm, Ninhydrin (-)
Experimental Protocols
Protocol 1: Preparation of Base-Modified Mobile Phase (Self-Validating System)

This protocol ensures the stationary phase is properly deactivated before sample development.

  • Solvent Preparation: In a clean graduated cylinder, prepare 100 mL of your optimal solvent mixture (e.g., 70:30 Hexanes:Ethyl Acetate).

  • Modifier Addition: Add exactly 1.0 mL of Triethylamine (TEA) to the mixture to achieve a 1% (v/v) concentration [[4]](). Swirl gently to homogenize.

  • Chamber Saturation: Pour the modified solvent into the TLC chamber. Insert a piece of filter paper against the back wall to act as a wick. Seal the chamber and allow it to equilibrate for 10 minutes.

  • Sample Dilution: Dissolve ~1 mg of your reaction mixture in 1 mL of Dichloromethane (DCM) to prevent plate overloading [[6]]().

  • Validation Check: Spot the diluted sample and develop the plate. If the mono-tosylated product still exhibits a tail >0.1Rf​ units long, increase the TEA concentration to 2.0%. If the spot is perfectly round, the protocol is validated.

Protocol 2: Selective Ninhydrin Staining for Secondary Amines

This protocol isolates the target product visually from fully protected byproducts.

  • Plate Drying: After developing the TLC plate, remove it from the chamber and allow the mobile phase (especially the TEA) to evaporate completely in a fume hood. Crucial Causality: Residual TEA is a base and will react with the Ninhydrin stain, turning the entire background purple and obscuring your spots 5.

  • Stain Application: Briefly dip the dried plate into a 1.5% Ninhydrin solution in n-butanol/acetic acid. Wipe the excess stain off the back of the glass/aluminum backing.

  • Thermal Activation: Heat the plate evenly using a heat gun or hot plate (approx. 110°C) until spots develop.

  • Validation Check: A successful stain will yield a distinct Ruhemann's purple or brownish-purple spot for the N4-amine of the 1-tosyl-1,2,3,4-tetrahydroquinoxaline. The di-tosylated byproduct will remain invisible under visible light. Alternatively, a Vanillin stain can be used as a universal visualizer for these compounds 7.

Sources

Optimization

reducing side products during the synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoxaline

Technical Support Center: Troubleshooting the Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoxaline Welcome to the Advanced Application Support Center. This portal is designed for drug development professionals and syntheti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoxaline

Welcome to the Advanced Application Support Center. This portal is designed for drug development professionals and synthetic chemists optimizing the synthesis of 1-tosyl-1,2,3,4-tetrahydroquinoxaline—a critical scaffold for colchicine binding site inhibitors and other bioactive molecules.

Below, you will find expert-level troubleshooting guides, self-validating protocols, and mechanistic insights to eliminate side products (primarily over-tosylation) during your synthetic workflows.

Part 1: Mechanistic Insights & FAQs

Q1: Why am I consistently observing 1,4-ditosyl-1,2,3,4-tetrahydroquinoxaline as a major side product during direct tosylation? A: This is a classic issue of competing nucleophilicity. 1,2,3,4-tetrahydroquinoxaline contains two chemically equivalent secondary amines. When the first equivalent of p-toluenesulfonyl chloride (TsCl) reacts, it forms the mono-tosylated product. While the strongly electron-withdrawing tosyl group reduces the electron density of the adjacent nitrogen, the remaining secondary amine at the N4 position retains sufficient nucleophilicity to attack a second molecule of TsCl. If the reaction is not strictly under kinetic control (e.g., localized heating during exothermic addition or excess stoichiometry), the activation energy for the second tosylation is easily overcome, leading to the di-tosylated side product[1].

Q2: How can I chemically separate the mono-tosylated product from the di-tosylated impurity and unreacted starting material? A: Exploit the basicity of the system. The unreacted 1,2,3,4-tetrahydroquinoxaline has two basic amines, the mono-tosylated product has one basic amine (N4), and the di-tosylated product has none (both are neutral sulfonamides). A targeted acidic workup (0.1 M HCl) will protonate the unreacted starting material, partitioning it into the aqueous layer. The mono-tosylated product can be separated from the di-tosylated impurity via silica gel chromatography, as the di-tosyl compound typically exhibits a higher Rf​ value due to its reduced polarity[1].

Q3: Is there a synthetic strategy that completely guarantees 0% di-tosylation? A: Yes. Instead of directly tosylating the intact quinoxaline ring, you can utilize a de novo ring synthesis strategy. By starting with an acyclic precursor that is already mono-tosylated—such as an N -(2-arylaminoethyl)sulfonamide derivative—you can perform a metal-catalyzed intramolecular C–N cross-coupling. Because the starting material only possesses a single tosyl group prior to cyclization, di-tosylation is mechanistically impossible[2]. Both Copper-MOF and Palladium-catalyzed Buchwald-Hartwig aminations have been proven highly effective for this transformation[3].

Part 2: Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are engineered as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol A: Kinetically Controlled Direct Mono-Tosylation

Objective: Maximize mono-tosylation of 1,2,3,4-tetrahydroquinoxaline via strict stoichiometric and thermal control.

  • Step 1: Reagent Preparation. Dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.3 eq).

    • Validation Check: Perform a Karl Fischer titration on the solvent. Moisture content must be <50 ppm to prevent competitive hydrolysis of TsCl into unreactive p-toluenesulfonic acid.

  • Step 2: Thermal Equilibration. Submerge the reaction vessel in an ice-water bath.

    • Validation Check: Insert an internal temperature probe. The internal temperature must register ≤ 2 °C before proceeding. This kinetic control is mandatory to suppress the activation energy required for the second tosylation event.

  • Step 3: Electrophile Addition. Dissolve TsCl (1.1 eq) in anhydrous DCM and add dropwise via a syringe pump over 45 minutes.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 3:1) 15 minutes after addition is complete. The mono-tosylated product ( Rf​ ~0.4) should dominate, while the ditosylated side product ( Rf​ ~0.6) should be barely visible under UV (254 nm).

  • Step 4: Selective Quench & Extraction. Quench the reaction with 0.1 M HCl. Extract with EtOAc.

    • Validation Check: Measure the pH of the aqueous layer; it must be ~2. This ensures all unreacted starting material is protonated and partitioned into the aqueous waste, validating the purity of the organic phase prior to concentration[1].

Protocol B: Regiospecific Intramolecular C-N Coupling (Alternative Route)

Objective: Synthesize 1-tosyl-1,2,3,4-tetrahydroquinoxaline from an acyclic precursor to completely bypass over-tosylation.

  • Step 1: Reaction Assembly. Charge a Schlenk tube with the acyclic mono-tosylated precursor (1.0 eq), Cu-1D catalyst (5 mol%), and K2​CO3​ (2.0 eq) in DMSO.

    • Validation Check: Degas the mixture via three freeze-pump-thaw cycles. Oxygen levels must be visually confirmed as eliminated (cessation of bubbling) to prevent catalyst oxidation and homocoupling side reactions.

  • Step 2: Catalytic Cyclization. Heat the sealed tube to 90 °C for 12 hours.

    • Validation Check: LC-MS analysis of a 10 µL aliquot must show complete consumption of the acyclic precursor and the exclusive emergence of the cyclized product mass[2].

  • Step 3: Catalyst Removal. Cool to room temperature and filter the crude mixture through a pad of Celite, washing with EtOAc.

    • Validation Check: The filtrate must be completely transparent and free of insoluble copper residues (no green/blue particulate suspension).

Part 3: Quantitative Troubleshooting Data

Table 1: Quantitative Comparison of Synthetic Routes

ParameterDirect Tosylation (Protocol A)Intramolecular C-N Coupling (Protocol B)
Typical Yield (Mono-tosylated) 74.4% - 82.2%85.0% - 99.0%
Di-tosylated Side Product 5% - 15% (Requires column separation)0% (Mechanistically impossible)
Unreacted Starting Material < 5%< 2%
Temperature Profile 0 °C to 25 °C80 °C to 110 °C
Catalyst Loading DMAP (30 mol%)Cu-MOF or Pd (5 - 10 mol%)
Purification Difficulty Moderate (Acid wash + Chromatography)Low (Filtration + Extraction)

Table 2: Troubleshooting Matrix for Direct Tosylation

ObservationQuantitative IndicatorRoot CauseCorrective Action
High Di-tosylation >15% Di-tosyl via HPLCThermal runaway during TsCl addition.Decrease addition rate; ensure internal temp remains ≤ 2 °C.
Unreacted SM >10% SM recoveryHydrolysis of TsCl by moisture.Karl Fischer titration <50 ppm; use fresh anhydrous DCM.
Low Yield <60% Mono-tosylInsufficient base (TEA) to neutralize HCl.Increase TEA to 2.5 eq; monitor pH of reaction mixture.

Part 4: Pathway Visualizations

DirectTosylation SM 1,2,3,4-Tetrahydroquinoxaline (Starting Material) Reagents TsCl (1.1 eq) TEA, DMAP, 0°C SM->Reagents Mono 1-Tosyl-1,2,3,4-THQ (Desired Product) Reagents->Mono Kinetic Control (Fast) Di 1,4-Ditosyl-1,2,3,4-THQ (Side Product) Mono->Di Excess TsCl / Temp > 0°C (Over-reaction)

Reaction pathway illustrating kinetic control required to minimize di-tosylation side products.

Cyclization Acyclic Acyclic Mono-tosylated Precursor (e.g., N-(2-arylaminoethyl)sulfonamide) Catalyst Metal Catalyst (Cu-MOF or Pd) Acyclic->Catalyst Cyclized 1-Tosyl-1,2,3,4-THQ (100% Mono-tosylated) Catalyst->Cyclized Intramolecular C-N Coupling

De novo ring synthesis via metal-catalyzed intramolecular C-N coupling to ensure mono-tosylation.

Part 5: References

  • Title: Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors Source: RSC Advances URL: [1]

  • Title: Multifunctional Catalysis by a One-Dimensional Copper(II) Metal Organic Framework Containing Pre-existing Coordinatively Unsaturated Sites: Intermolecular C–N, C–O, and C–S Cross-Coupling; Stereoselective Intramolecular C–N Coupling; and Aziridination Reactions Source: Inorganic Chemistry URL: [2]

  • Title: B2(OH)4-Mediated Reductive Ring-Opening of N-Tosyl Aziridines by Nitroarenes: A Green and Regioselective Access to Vicinal Diamines Source: ACS Publications URL: [3]

Sources

Reference Data & Comparative Studies

Validation

Optimizing and Validating HPLC Methods for 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline: A Comparative Guide

Accurate determination of purity and concentration for complex synthetic intermediates is a critical bottleneck in pharmaceutical development. For 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (also known as 1-tos...

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Author: BenchChem Technical Support Team. Date: March 2026

Accurate determination of purity and concentration for complex synthetic intermediates is a critical bottleneck in pharmaceutical development. For 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (also known as 1-tosyl-1,2,3,4-tetrahydroquinoxaline)[], standard generic high-performance liquid chromatography (HPLC) methods often fail to deliver the resolution and peak symmetry required by modern regulatory standards.

This guide objectively compares a traditional C18 chromatographic approach against an optimized Phenyl-Hexyl method. By applying the principles of ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation of Analytical Procedures) [2][3], we demonstrate how rational column selection and a self-validating protocol ensure robust, audit-ready data for drug development professionals.

Mechanistic Rationale: The Chromatographic Challenge

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline consists of an electron-rich bicyclic quinoxaline core and an electron-withdrawing tosyl (p-toluenesulfonyl) group[].

During its synthesis, the primary impurities are unreacted 1,2,3,4-tetrahydroquinoxaline and p-toluenesulfonyl chloride.

  • The C18 Limitation: Traditional C18 columns rely exclusively on hydrophobic (dispersive) interactions. Because the analyte and its precursors share similar hydrophobic footprints, C18 methods often result in co-elution. Furthermore, the secondary amine in the unreacted quinoxaline precursor interacts strongly with residual silanols on standard silica columns, causing severe peak tailing.

  • The Phenyl-Hexyl Advantage: Phenyl-Hexyl stationary phases offer dual retention mechanisms. The hexyl chain provides baseline hydrophobicity, while the terminal phenyl ring engages in π−π interactions with both the electron-rich quinoxaline ring and the electron-deficient tosyl group[4]. This orthogonal selectivity easily resolves positional isomers and closely related synthetic impurities.

Mechanism cluster_C18 Traditional C18 Column cluster_PH Phenyl-Hexyl Column Analyte 1-Tosyl-1,2,3,4- tetrahydroquinoxaline C18_Mech Hydrophobic Interactions Analyte->C18_Mech PH_Mech π-π & Hydrophobic Interactions Analyte->PH_Mech C18_Res Poor Resolution (Co-elution) C18_Mech->C18_Res Weak Retention PH_Res High Selectivity (Baseline Separation) PH_Mech->PH_Res Orthogonal Selectivity

Fig 1. Separation mechanisms comparing hydrophobic C18 vs. dual-interaction Phenyl-Hexyl phases.

Analytical Procedure Lifecycle (ICH Q14 & Q2(R2))

Modern regulatory submissions require an enhanced approach to analytical procedure development, starting with an Analytical Target Profile (ATP)[5][6]. The workflow below illustrates the transition from method design (ICH Q14) to formal validation (ICH Q2(R2)).

Analytical_Lifecycle ATP Analytical Target Profile (ATP) Define Purity Goals Dev Method Development (ICH Q14) Phase & Column Selection ATP->Dev Opt Method Optimization DoE: pH, Temp, Gradient Dev->Opt Selectivity Data SST System Suitability (SST) Self-Validating Checks Opt->SST Define Parameters Val ICH Q2(R2) Validation Accuracy, Precision, Linearity SST->Val Pass Criteria QC Routine QC & Lifecycle Continuous Monitoring Val->QC Validated State

Fig 2. Analytical procedure lifecycle from ATP to routine QC, aligned with ICH Q14 and Q2(R2).

Comparative Methodologies

To objectively evaluate performance, two methodologies were tested side-by-side.

Method A: Traditional Baseline (C18)
  • Column: Standard C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: Water / Acetonitrile (Gradient: 10% to 90% ACN over 15 mins).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Method B: Optimized Champion (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile (Isocratic: 45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Causality for Optimization: The acidic formate buffer (pH 3.5) ensures that any residual secondary amines on the quinoxaline precursors are fully protonated, while simultaneously suppressing stationary phase silanol ionization. This eliminates peak tailing. The isocratic elution ensures high reproducibility and shorter run times without the need for column re-equilibration.

Summary of Chromatographic Parameters
ParameterMethod A (C18 Gradient)Method B (Phenyl-Hexyl Isocratic)Performance Impact
Retention Mechanism Dispersive onlyDispersive + π−π Method B provides superior selectivity for aromatic rings.
Peak Tailing (Tf) 1.8 (Fails SST)1.1 (Passes SST)Method B eliminates silanol interactions via pH control.
Run Time 22 minutes (inc. equilibration)8 minutesMethod B increases lab throughput by 275%.
Resolution (Rs) 1.4 (Co-elution with TsCl)3.8 (Baseline separation)Method B ensures accurate integration for purity assays.

Self-Validating Experimental Protocol

A self-validating system ensures that instrumental drift or preparation errors are caught in real-time, preventing the release of compromised data[6][7]. The following protocol must be executed for both purity and concentration assays.

Step 1: Preparation of Solutions

  • Diluent: 50:50 Water:Acetonitrile.

  • System Suitability Test (SST) Solution: Spike 1-tosyl-1,2,3,4-tetrahydroquinoxaline (100 µg/mL) with p-toluenesulfonyl chloride (10 µg/mL) and 1,2,3,4-tetrahydroquinoxaline (10 µg/mL).

  • Calibration Standards: Prepare five concentration levels (50, 80, 100, 120, and 150 µg/mL) from a certified reference standard.

  • Sample Preparation: Dissolve the synthetic batch in diluent to a target nominal concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 2: The Self-Validating Analytical Sequence Load the autosampler and execute the sequence exactly as follows to ensure continuous internal validation:

  • Injection 1-2 (Blank): Verifies absence of carryover.

  • Injection 3-7 (SST Replicates): Verifies system performance. Acceptance Criteria: Resolution (Rs) > 2.0 between all peaks; Peak Tailing < 1.5; Area %RSD < 2.0%.

  • Injection 8-12 (Calibration Curve): Establishes linearity. Acceptance Criteria: R² > 0.999.

  • Injection 13-22 (Unknown Samples): Analyzes the batch.

  • Injection 23 (Bracketing Standard): Re-injects the 100 µg/mL standard. Acceptance Criteria: Recovery must be 98.0% - 102.0% of the initial response. If this fails, the preceding 10 samples are invalidated.

Comparative Validation Results (ICH Q2(R2))

The methods were validated according to ICH Q2(R2) guidelines, evaluating Linearity, Precision, Accuracy, and Specificity[2][7]. The experimental data clearly demonstrates the superiority of the Phenyl-Hexyl method.

Validation ParameterMethod A (C18) ResultsMethod B (Phenyl-Hexyl) ResultsICH Q2(R2) Acceptance Criteria
Linearity (R²) 0.99410.9999 0.999
Precision (Intra-day %RSD) 3.2%0.6% 2.0%
Accuracy (Recovery Range) 94.5% - 105.2%99.2% - 100.8% 98.0% - 102.0%
Specificity (Resolution) 1.4 (Fails)3.8 (Passes) Rs 2.0
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 µg/mL Signal-to-Noise 10:1

Data Interpretation: Method A fails to meet ICH Q2(R2) standards for precision and specificity due to peak tailing and co-elution. Method B's utilization of π−π interactions and optimized pH yields baseline resolution, exceptional precision (0.6% RSD), and a highly linear response, making it fully compliant for GMP release testing.

Conclusion

When validating an HPLC method for 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline, relying on generic C18 column chemistry introduces severe analytical risks. By leveraging the mechanistic advantages of a Phenyl-Hexyl stationary phase—specifically its ability to engage in π−π interactions with the analyte's aromatic systems—laboratories can achieve baseline separation from critical precursors. Implementing this optimized chemistry within a strict, self-validating sequence ensures total compliance with ICH Q14 and Q2(R2) guidelines, safeguarding the integrity of downstream drug development.

References

  • Bocsci.com, "1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline",
  • ICH.org, "Final IWG Concept Paper Q2(R2) and Q14 - ICH",
  • CASSS.org, "ICH Q2(R2) (Validation of Analytical Procedures) and ICH Q14",
  • CASSS.
  • Agilent.
  • Ijsate.com, "A Review on Analytical Parameters Quality Management in Pharma Industry Aspects",
  • Researcher.life, "Analytical method development and validation for the determination of Flibanserin using reverse phase HPLC method",

Sources

Comparative

1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline vs other N-sulfonyl protecting groups

An In-Depth Comparative Guide to N-Sulfonyl Groups: The Case of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline versus Traditional Protecting Groups Abstract In synthetic organic chemistry, N-sulfonyl groups serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to N-Sulfonyl Groups: The Case of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline versus Traditional Protecting Groups

Abstract

In synthetic organic chemistry, N-sulfonyl groups serve a dual purpose: they can function as robust, cleavable protecting groups for amines or as integral, stability-enhancing moieties within a final molecular scaffold. This guide provides a comparative analysis of these roles, focusing on the unique properties of the N-tosyl bond within the 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (Ts-THQ) system. We will contrast the high stability of this scaffold with traditional, readily cleavable N-sulfonyl protecting groups like p-toluenesulfonyl (Tosyl, Ts), 2-nitrobenzenesulfonyl (Nosyl, Ns), and 5-(dimethylamino)naphthalene-1-sulfonyl (Dansyl, Ds). Through a review of available literature and established chemical principles, this guide demonstrates that while the tosyl group is a cornerstone of amine protection strategies, its incorporation into the tetrahydroquinoxaline ring system yields a highly stable derivative not amenable to standard deprotection. This distinction is critical for researchers in medicinal chemistry and drug development when designing synthetic routes.

Introduction: The Dichotomy of N-Sulfonyl Functionality

The protection of amines is a fundamental requirement in multi-step organic synthesis.[1] Sulfonamides, formed by the reaction of an amine with a sulfonyl chloride, are a prominent class of protected amines, prized for their general stability and robustness.[2] The ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and removable under specific, mild conditions that do not affect other functional groups—a concept known as orthogonality.[3][4]

The p-toluenesulfonyl (tosyl) group is one of the most established N-sulfonyl protecting groups, known for its exceptional stability.[5][6] However, this stability comes at the cost of harsh deprotection conditions.[4] This has led to the development of more labile alternatives, such as the nosyl group, which can be cleaved under much milder, nucleophilic conditions.[2][3]

This guide investigates a specific case: 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (Ts-THQ). While structurally a tosylamide, its chemical context within the quinoxaline heterocycle fundamentally alters its utility. The available scientific literature consistently presents the Ts-THQ scaffold as a final, stable molecule or a key intermediate for further functionalization, rather than a protected amine destined for deprotection.[5][7] We will analyze the properties of this system and compare them to the established roles of Ts, Ns, and Ds as conventional, cleavable protecting groups.

A Survey of Conventional N-Sulfonyl Protecting Groups

The utility of an N-sulfonyl group in a protection-deprotection strategy is defined by its cleavage conditions. Below is a comparison of the most common groups used for this purpose.

p-Toluenesulfonyl (Tosyl, Ts)

The tosyl group is the benchmark for high stability.[6] It is inert to a wide range of acidic, basic, and oxidative conditions, making it suitable for complex syntheses where robustness is paramount. However, this stability necessitates forceful cleavage methods.

  • Cleavage Conditions: Removal of the tosyl group typically requires either strongly acidic conditions (e.g., HBr in acetic acid at elevated temperatures) or powerful reducing agents (e.g., sodium in liquid ammonia, samarium(II) iodide, or Red-Al).[2][4] These harsh conditions limit its compatibility with sensitive functional groups.

2-Nitrobenzenesulfonyl (Nosyl, Ns)

The nosyl group was designed to overcome the primary drawback of the tosyl group. The presence of the electron-withdrawing ortho-nitro group renders the sulfur atom more electrophilic and susceptible to nucleophilic attack.

  • Cleavage Conditions: The Ns group is readily cleaved under mild conditions using soft nucleophiles, most commonly thiols (like thiophenol) in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃).[2][3][8] This provides excellent orthogonality with acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups. Its main liability is the nitro group's sensitivity to reduction (e.g., H₂, Pd/C).[2]

5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl, Ds)

The dansyl group is also a highly stable sulfonamide. While it can be cleaved under very harsh acidic conditions, its primary use is not as a protecting group but as a fluorescent labeling agent for amines and amino acids due to its intense and environmentally sensitive fluorescence. Its stability is comparable to the tosyl group, but it is rarely used in a protection-deprotection sequence.

Diagram 1: Chemical Structures of Common N-Sulfonyl Groups

A visual comparison of the structures discussed in this guide.

G Ts Tosyl (Ts) Ns Nosyl (Ns) Ds Dansyl (Ds) Ts_THQ Ts-THQ

Caption: Structures of common N-sulfonyl moieties.

The 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (Ts-THQ) Scaffold: A Paradigm of Stability

The synthesis of Ts-THQ is straightforward, typically involving the reaction of 1,2,3,4-tetrahydroquinoxaline with tosyl chloride in the presence of a base like triethylamine.[5][7] However, a thorough review of the chemical literature reveals that once formed, this N-S bond is not subsequently cleaved as part of a synthetic strategy. Instead, the Ts-THQ core is used as a rigid scaffold for building more complex molecules, often for biological evaluation.[5]

This suggests that the N-tosyl group in this context should be considered a permanent modification rather than a temporary protecting group. The reasons for this enhanced stability are likely a combination of factors:

  • Electronic Effects: The nitrogen atom is part of an aniline-like system, which can influence the electron density and reactivity of the sulfonamide.

  • Steric Hindrance: The bicyclic ring system may sterically shield the sulfonamide from attacking reagents.

  • Inherent Tosylamide Robustness: The intrinsic strength of the N-S bond in tosylamides is already very high, requiring extreme conditions for cleavage.[4]

Diagram 2: The Standard Protecting Group Workflow

This diagram illustrates the typical lifecycle of a protecting group in a multi-step synthesis.

Caption: The conventional protection-reaction-deprotection cycle.

Head-to-Head Comparison: Stability and Cleavage

The following table summarizes the key properties of the N-sulfonyl groups discussed, highlighting the fundamental difference between the cleavable protecting groups and the stable Ts-THQ scaffold.

FeatureTosyl (Ts) Group Nosyl (Ns) Group Dansyl (Ds) Group 1-Tosyl-THQ Scaffold
Primary Role Protecting GroupProtecting GroupFluorescent LabelStable Core Structure
Ease of Formation High (TsCl + Base)[4]High (NsCl + Base)[3]High (Dansyl-Cl + Base)High (TsCl + THQ + Base)[5][7]
Stability to Acid Very High (Cleaved by strong, hot acid)[2][4]High[2]Very HighVery High (Inferred)
Stability to Base Very High[2]HighVery HighVery High (Inferred)
Stability to Reduction Labile to Na/NH₃, SmI₂[2]Labile (Nitro group reduces)[2]Generally StableLabile (Inferred, reductive desulfonylation is general)[9]
Reported Cleavage Yes: HBr/AcOH, Na/NH₃, SmI₂, Red-Al[2][4]Yes: Thiophenol/Base, other soft nucleophiles[2][3]Rarely Used: Harsh acid conditionsNot Reported as a standard deprotection
Orthogonality Low (Harsh removal)High (Orthogonal to acid/base labile groups)N/AN/A

Experimental Protocols

To provide a practical context for the concepts discussed, the following section details representative experimental procedures.

Protocol 1: Synthesis of 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline (A Stable Scaffold)

This protocol is adapted from the procedure described in literature for the synthesis of related N-sulfonylated heterocycles.[5][7]

  • Dissolution: Dissolve 1,2,3,4-tetrahydroquinoxaline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to the solution and stir.

  • Sulfonylation: Cool the mixture to 0 °C in an ice bath. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous DCM dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization or flash column chromatography to yield the final product.

Protocol 2: Deprotection of a Standard N-Tosyl Amine (Reductive Cleavage)

This protocol illustrates a common method for cleaving a robust tosylamide.[2]

  • Setup: In a flame-dried, three-neck flask under a strong flow of argon, add a solution of the N-tosyl amine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Preparation: In a separate flask, prepare a solution of samarium(II) iodide (SmI₂, ~2.5 eq) in THF.

  • Deprotection: Cool the substrate solution to -78 °C (dry ice/acetone bath). Add the SmI₂ solution dropwise until a persistent deep blue-green color is observed.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous potassium sodium tartrate solution (Rochelle's salt) and allow it to warm to room temperature.

  • Work-up & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.

Protocol 3: Deprotection of an N-Nosyl Amine (Nucleophilic Cleavage)

This protocol demonstrates the mild, orthogonal cleavage of a nosylamide.[3][8]

  • Dissolution: Dissolve the N-nosyl amine (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq) and thiophenol (2.0 eq) to the solution.

  • Reaction: Heat the mixture to 50 °C and stir for 1-3 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water and ethyl acetate.

  • Extraction: Separate the layers. Wash the organic layer multiple times with water and then with brine to remove DMF and excess reagents.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to afford the free amine.

Diagram 3: A Logic Diagram for Synthetic Strategy

This diagram contrasts the synthetic utility of a standard tosylamide versus the Ts-THQ scaffold.

G Start Need to modify an amine-containing molecule? Q1 Is the amine needed as a free -NH group in the final product? Start->Q1 Path1 Yes, use a cleavable protecting group. Q1->Path1 Yes Path2 No, the N-sulfonyl moiety is part of the final scaffold. Q1->Path2 No Cleavage_Choice What conditions can the rest of the molecule tolerate? Path1->Cleavage_Choice Scaffold_Choice Synthesize the N-sulfonylated scaffold directly. Path2->Scaffold_Choice Harsh Use Tosyl (Ts) group. Cleavage: Strong Acid/Reduction Cleavage_Choice->Harsh Harsh Mild Use Nosyl (Ns) group. Cleavage: Thiol + Base Cleavage_Choice->Mild Mild Example Example: Synthesize 1-Tosyl-THQ as a final product or stable intermediate. Scaffold_Choice->Example

Caption: Decision tree for employing N-sulfonyl groups in synthesis.

Conclusion and Field-Proven Insights

The selection of a protecting group is a critical decision in synthetic planning, governed by stability and selective cleavage.[2] This guide demonstrates that while 1-(toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline is a tosylamide by structure, it does not function as a protecting group in the conventional sense. The literature strongly supports its role as a highly stable molecular scaffold.

For researchers and drug development professionals, this distinction is paramount. Attempting to use the Ts-THQ moiety as a protected amine would likely lead to synthetic failure, as standard deprotection methods would be ineffective or would decompose the molecule. Conversely, when extreme stability of a sulfonamide is required, the Ts-THQ scaffold serves as an excellent example of a robust heterocyclic system. The true utility of other N-sulfonyl groups like nosyl lies in their predictable and mild cleavage, offering the orthogonality necessary for the efficient synthesis of complex, polyfunctional molecules.[3] Understanding this fundamental difference in chemical behavior is key to designing elegant and successful synthetic strategies.

References

  • Romanelli, G. P., et al. (2009). A suitable preparation of N-sulfonyl-1,2,3,4- tetrahydroisoquinolines and their ring homologs with a reusable Preyssler heteropolyacid as catalyst. SEDICI. [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 96, 117524. [Link]

  • Georganics. 1-(Toluene-4-sulfonyl)-1,2,3,4-tetrahydroquinoxaline. [Link]

  • ResearchGate. (n.d.). Removal of the tosyl and nosyl groups. [Link]

  • Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • ResearchGate. (2021). Reductive detosylation of N-tosyl amides by dual PRC. [Link]

  • Padwa, A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Current Organic Chemistry, 16(10), 1205-1246. [Link]

  • Organic Chemistry Portal. p-Toluenesulfonamides. [Link]

  • Chandrasekhar, S., et al. (1999). Unexpected Formation of 3-Substituted 1,2,3,4-Tetrahydroisoquinolines during Tosylation of N,N-dibenzylaminols. Organic Letters, 1(6), 877-879. [Link]

  • Liu, Y., et al. (2020). Successive cleavage and reconstruction of lignin β-O-4 models and polymer to access quinoxalines. University of Liverpool Repository. [Link]

  • Likhitwitayawuid, K., et al. (2013). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 23(18), 5143-5148. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

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  • Scheme, S. S., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. National Center for Biotechnology Information. [Link]

  • Johnson, J. S., et al. (2023). Development of New Reactions Driven by N–O Bond Cleavage: from O-Acyl Hydroxylamines to Tetrodotoxin. Accounts of Chemical Research, 56(5), 549-564. [Link]

  • Rapińska, J., et al. (2007). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Arkivoc, 2008(3), 115-135. [Link]

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  • Napolitano, A., et al. (2004). Tetrahydrobiisoquinoline derivatives by reaction of dopamine with glyoxal: a novel potential degenerative pathway of catecholamines under oxidative stress conditions. Journal of Medicinal Chemistry, 47(19), 4855-4858. [Link]

Sources

Validation

A Researcher's Guide to the Biological Potential of 1-Tosyl-1,2,3,4-Tetrahydroquinoxaline: A Comparative and Predictive Analysis

For drug discovery researchers and medicinal chemists, the tetrahydroquinoxaline scaffold represents a privileged heterocyclic motif, consistently appearing in compounds with a wide spectrum of biological activities.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug discovery researchers and medicinal chemists, the tetrahydroquinoxaline scaffold represents a privileged heterocyclic motif, consistently appearing in compounds with a wide spectrum of biological activities.[1][2] This guide focuses on a specific, yet under-explored derivative: 1-tosyl-1,2,3,4-tetrahydroquinoxaline . While direct benchmark studies on this exact molecule are not extensively published, this guide will provide a comprehensive, data-driven comparison based on closely related analogs. By examining the established activities of the core tetrahydroquinoxaline structure and N-tosylated heterocyclic compounds, we can logically predict its potential bioactivities and outline the experimental workflows required for its validation.

This document is structured to provide a deep, technical dive into the potential antioxidant, antimicrobial, and anticancer activities of 1-tosyl-1,2,3,4-tetrahydroquinoxaline. We will explore the causal relationships behind experimental choices, present detailed protocols for validation, and ground our claims in authoritative scientific literature.

The Tetrahydroquinoxaline Core: A Foundation of Diverse Bioactivity

The addition of a tosyl (p-toluenesulfonyl) group at the N1 position, creating 1-tosyl-1,2,3,4-tetrahydroquinoxaline, significantly alters the molecule's electronic and steric properties. The tosyl group is a strong electron-withdrawing group, which can influence the reactivity of the adjacent nitrogen and the overall molecule. This modification is a common strategy in medicinal chemistry to modulate a compound's activity, solubility, and metabolic stability. For instance, N-tosylated tetrahydroisoquinoline derivatives have shown potent cytotoxicity against various cancer cell lines.[6][7]

Predicted Biological Activities and Comparative Analysis

Based on the literature for related compounds, we can hypothesize three primary areas of biological activity for 1-tosyl-1,2,3,4-tetrahydroquinoxaline:

  • Antioxidant Activity

  • Antimicrobial Activity

  • Anticancer (Cytotoxic) Activity

Antioxidant Potential: Scavenging Reactive Oxygen Species

Comparative Data: To benchmark the potential antioxidant activity, we can compare it against the unsubstituted parent compound and standard antioxidants like Ascorbic Acid and Butylated Hydroxytoluene (BHT).

CompoundAssayIC50 / ActivityReference CompoundIC50 of Standard
1-Tosyl-1,2,3,4-tetrahydroquinoxaline DPPH / ABTSHypotheticalAscorbic Acid~35 µg/mL (ABTS)[8]
Unsubstituted 1,2,3,4-tetrahydroquinoxalineTetralin PeroxidationGood antioxidant activity[3]BHT-
2-Methyl-1,2,3,4-tetrahydroquinoxalineOxygen-absorptionHigher induction period than BHT[4]BHT-
Novel Tetrahydroquinoline DerivativesABTS< 10 µg/mL[8]Ascorbic Acid35 µg/mL[8]
Antimicrobial Efficacy: A Potential New Class of Antibiotics

Mechanistic Insight: The quinoxaline nucleus is a core component of several antibiotics and exhibits a broad spectrum of antimicrobial activity.[2][5] The mechanism is often attributed to the inhibition of bacterial DNA synthesis or other essential cellular processes. The lipophilicity introduced by the tosyl group may enhance membrane permeability, potentially increasing its efficacy against certain bacterial strains.

Comparative Data: We can benchmark against standard antibiotics like Ciprofloxacin and Nalidixic acid, as well as other reported quinoxaline derivatives.

CompoundTarget OrganismMIC (µg/mL)Standard AntibioticMIC of Standard (µg/mL)
1-Tosyl-1,2,3,4-tetrahydroquinoxaline S. aureus, E. coli, etc.HypotheticalCiprofloxacinVaries by strain
Quinoxalinone Derivative (5g)S. epidermidis15.6[9]Streptomycin / Nalidixic Acid-
Quinoxalinone Derivative (5c)S. aureus31.3[9]Streptomycin / Nalidixic Acid-
Quinoxaline Derivatives (7a, 7c)Gram-positive & Gram-negativeHighly Active[5]Ciprofloxacin-
Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Mechanistic Insight: Tetrahydroquinoline and tetrahydroisoquinoline derivatives have been extensively investigated as anticancer agents.[10][11] Their mechanisms of action are diverse, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways like NF-κB and PI3K/AKT/mTOR.[10][12][13] N-tosylated tetrahydroisoquinolines, structural isomers of our target compound, have demonstrated potent cytotoxicity.[6][7] The tosyl group can play a crucial role in binding to target proteins.

Comparative Data: The performance can be compared against standard chemotherapeutic drugs like Etoposide and Doxorubicin, and against closely related N-tosylated analogs.

CompoundCell LineIC50 (µM)Reference DrugIC50 of Reference (µM)
1-Tosyl-1,2,3,4-tetrahydroquinoxaline HT-29, MOLT-3, HepG2, etc.HypotheticalEtoposideVaries by cell line
N-Tosyl-tetrahydroisoquinoline (4k)MOLT-31.23[6][7]Etoposide-
N-Tosyl-tetrahydroisoquinoline (4f)HepG222.70[6][7]Etoposide> 22.70
Tetrahydroquinoline Derivative (20d)HCT-116Micromolar concentrations[12]--
Tetrahydroquinoxaline Sulfonamide (I-7)HT-29Active at 1-10 µM[14][15]--

Experimental Protocols for Validation

To empirically determine the biological activity of 1-tosyl-1,2,3,4-tetrahydroquinoxaline, a series of well-established in vitro assays are required. The following protocols are provided as a starting point for researchers.

Synthesis of 1-Tosyl-1,2,3,4-tetrahydroquinoxaline

A standard procedure for the N-tosylation of a secondary amine can be adapted.[16]

  • Dissolve 1,2,3,4-tetrahydroquinoline (10 mmol) in dry dichloromethane (30 mL).

  • Add triethylamine (15 mmol) and cool the mixture to 0-5°C.

  • Add p-toluenesulfonyl chloride (12 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 5% Na2CO3 solution and then with brine.

  • Dry the organic phase over anhydrous Na2SO4 and concentrate under vacuum.

  • Recrystallize the crude solid from an ethyl acetate/hexane mixture to obtain the pure product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process TQ 1,2,3,4-Tetrahydroquinoline Stir Stirring (2h) TQ->Stir TsCl p-Toluenesulfonyl Chloride TsCl->Stir TEA Triethylamine (Base) TEA->Stir Solvent Dichloromethane (Solvent) Solvent->Stir Temp 0°C to RT Temp->Stir Workup Aqueous Workup Stir->Workup Purify Recrystallization Workup->Purify Product 1-Tosyl-1,2,3,4-tetrahydroquinoxaline Purify->Product

Caption: Synthetic workflow for N-tosylation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Prepare a stock solution of the test compound in methanol or DMSO.

  • Prepare a series of dilutions of the test compound in a 96-well plate.

  • Add a freshly prepared solution of DPPH (e.g., 0.1 mM in methanol) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at ~517 nm using a microplate reader.

  • Ascorbic acid or Trolox should be used as a positive control.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Prepare Test Compound and Control Dilutions Mix Add DPPH to Compound in 96-well plate Compound->Mix DPPH_Sol Prepare 0.1 mM DPPH Solution DPPH_Sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: DPPH antioxidant assay workflow.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Seed cancer cells (e.g., HT-29, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Measure the absorbance at ~570 nm.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G Seed Seed Cancer Cells in 96-well Plate Treat Add Test Compound at various concentrations Seed->Treat Incubate_48h Incubate for 48-72 hours Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: MTT cytotoxicity assay workflow.

Potential Signaling Pathways

Should 1-tosyl-1,2,3,4-tetrahydroquinoxaline demonstrate significant anticancer activity, further investigation into its mechanism of action would be warranted. Based on related compounds, two key pathways to investigate are the PI3K/AKT/mTOR and NF-κB pathways, both of which are central to cell survival, proliferation, and metastasis.[12][13]

G cluster_PI3K PI3K/AKT/mTOR Pathway cluster_NFKB NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR IKK IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) IkB->NFkB releases Compound 1-Tosyl-1,2,3,4- tetrahydroquinoxaline (Hypothetical Target) Compound->PI3K Inhibition? Compound->IKK Inhibition?

Caption: Potential anticancer signaling pathways.

Conclusion and Future Directions

While direct experimental data for 1-tosyl-1,2,3,4-tetrahydroquinoxaline is currently limited, a comprehensive analysis of its structural analogs provides a strong rationale for its investigation as a potential antioxidant, antimicrobial, and anticancer agent. The tosyl group is a key modification that warrants detailed structure-activity relationship (SAR) studies. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers to initiate the biological evaluation of this promising compound. Future work should focus on its synthesis, in vitro screening, and, if promising, subsequent mechanistic studies to elucidate its mode of action and therapeutic potential.

References

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